5,8,11,14,17-Eicosapentaenoic Acid
Description
Properties
CAS No. |
1553-41-9 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
icosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22) |
InChI Key |
JAZBEHYOTPTENJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
physical_description |
Colorless liquid; [Merck Index] |
Origin of Product |
United States |
Biosynthesis and Production Pathways of Eicosapentaenoic Acid
Microbial Biosynthesis of Eicosapentaenoic Acid
Microbial systems, including both prokaryotes and eukaryotes, have evolved efficient mechanisms for EPA synthesis. These pathways are of significant interest for biotechnological production. asm.orgasm.org
A notable pathway for EPA synthesis in many marine bacteria is the anaerobic Polyketide Synthase (PKS) pathway. wikipedia.orgoup.com This system is distinct from the classical fatty acid synthase (FAS) pathway and is responsible for the de novo synthesis of EPA. frontiersin.org The genes encoding the enzymes for this pathway are often found in a cluster, referred to as the "EPA biosynthesis gene cluster". jmb.or.krasm.org
The PKS pathway for EPA biosynthesis involves a multi-enzyme complex with several catalytic domains. jmb.or.kr The key enzymatic components include:
3-ketoacyl synthase (KS): This enzyme catalyzes the condensation of malonyl-CoA with a growing acyl chain. wikipedia.orgresearchgate.net
2-ketoacyl-ACP-reductase (KR): This reductase converts the β-keto group to a hydroxyl group. wikipedia.orgresearchgate.net
Dehydrase (DH): This enzyme removes a water molecule to create a double bond. wikipedia.orgresearchgate.net
Enoyl reductase (ER): This component reduces the double bond, completing the elongation cycle. wikipedia.orgresearchgate.net
Additional enzymes such as dehydratase/isomerases are also involved in forming the characteristic double bonds of EPA. wikipedia.orgresearchgate.net The entire process is facilitated by an acyl carrier protein (ACP) and requires activation by a phosphopantetheinyl transferase (PPTase). jmb.or.kr
Table 1: Key Enzymatic Components of the Prokaryotic PKS Pathway for EPA Synthesis
| Enzyme/Domain | Function |
| 3-ketoacyl synthase (KS) | Condensation of acyl and malonyl units. wikipedia.orgresearchgate.net |
| Acyltransferase (AT) | Transfers the malonyl group to the ACP. jmb.or.krresearchgate.net |
| Acyl Carrier Protein (ACP) | Holds the growing fatty acid chain. jmb.or.kr |
| 3-ketoacyl-ACP reductase (KR) | Reduction of the keto group. wikipedia.orgresearchgate.net |
| Dehydratase (DH) | Dehydration to form a double bond. wikipedia.orgresearchgate.net |
| Enoyl Reductase (ER) | Reduction of the enoyl intermediate. wikipedia.orgresearchgate.net |
| Phosphopantetheinyl transferase (PPTase) | Activates the ACP domains. jmb.or.kracs.org |
The PKS pathway utilizes acetyl-CoA and malonyl-CoA as its fundamental building blocks. wikipedia.orgresearchgate.net The synthesis of EPA is an iterative process involving repetitive cycles of condensation, reduction, and dehydration. wikipedia.org The process begins with the condensation of malonyl-CoA with an acetyl-CoA starter unit. researchgate.net Each subsequent cycle adds two carbon units from malonyl-CoA, and the specific actions of the dehydratase and isomerase enzymes introduce the double bonds at precise locations, leading to the final EPA molecule. researchgate.net This anaerobic pathway is notably efficient as it requires less NADPH compared to the aerobic desaturase/elongase pathway. nih.gov
A variety of marine microorganisms are known to produce EPA via the PKS pathway. These organisms are found in diverse marine environments, including the intestines of marine fish and deep-sea locations. asm.orgasm.org
Shewanella spp.: Several species within the genus Shewanella, such as Shewanella pneumatophori, Shewanella japonica, and Shewanella livingstonensis, are well-documented EPA producers. frontiersin.orgasm.orgacs.org For instance, a strain of Shewanella sp. BR-2 isolated from marine fish intestines was found to produce EPA. jmb.or.krkoreascience.kr Similarly, Shewanella electrodiphila has been studied for its EPA production capabilities. plos.orgexeter.ac.uk The EPA biosynthesis gene cluster from Shewanella has been successfully cloned and expressed in other organisms like E. coli. asm.orgnih.gov
Schizochytrium: This marine eukaryotic microalga is another significant producer of polyunsaturated fatty acids, including EPA, primarily through a PKS pathway. asm.orgasm.org While it mainly produces docosahexaenoic acid (DHA), some strains can also synthesize notable amounts of EPA. researchgate.netresearchgate.net Research has shown that upregulating genes related to the PKS pathway in Schizochytrium can significantly increase EPA accumulation. asm.orgasm.org
Other marine bacteria known to possess PKS genes for PUFA synthesis include those from the genera Photobacterium, Moritella, and Colwellia. asm.orgfrontiersin.org
In contrast to the anaerobic PKS pathway in prokaryotes, most eukaryotic organisms, including many microalgae, fungi, and animals, synthesize EPA through an aerobic pathway involving a series of desaturation and elongation reactions. wikipedia.orgfrontiersin.org This pathway starts with a precursor fatty acid, typically α-linolenic acid (ALA), and sequentially modifies it to produce EPA. nih.gov
The conversion of ALA to EPA involves the coordinated action of several desaturase and elongase enzymes. nih.govnih.gov The key desaturases in this pathway are:
Δ6-desaturase: This enzyme introduces a double bond at the delta-6 position of α-linolenic acid (ALA) to form stearidonic acid (SDA). wikipedia.orgnih.gov It is considered a rate-limiting enzyme in the biosynthesis of EPA in many algae. frontiersin.orgresearchgate.net
Δ5-desaturase: Following the elongation of SDA to eicosatetraenoic acid (ETA), Δ5-desaturase introduces a double bond at the delta-5 position to produce EPA. wikipedia.orgmdpi.comgoogle.com Overexpression of this enzyme has been shown to increase EPA production in microalgae like Phaeodactylum tricornutum. acs.orgacs.org
Δ17-desaturase (ω3-desaturase): This enzyme can convert omega-6 fatty acids to omega-3 fatty acids. Specifically, it can catalyze the conversion of arachidonic acid (AA) to EPA. frontiersin.org
The pathway generally proceeds as follows: ALA is first converted to SDA by Δ6-desaturase. SDA is then elongated to ETA, which is subsequently desaturated by Δ5-desaturase to yield EPA. wikipedia.orgoup.com
Table 2: Key Desaturase Enzymes in the Eukaryotic Pathway for EPA Synthesis
| Desaturase Enzyme | Substrate | Product |
| Δ6-desaturase | α-Linolenic Acid (ALA) | Stearidonic Acid (SDA) |
| Δ5-desaturase | Eicosatetraenoic Acid (ETA) | Eicosapentaenoic Acid (EPA) |
| Δ17-desaturase | Arachidonic Acid (AA) | Eicosapentaenoic Acid (EPA) |
Aerobic Eukaryotic Desaturase-Elongase Pathway
Sequential Action of Elongase Enzymes
Central to the biosynthesis of long-chain polyunsaturated fatty acids like EPA are elongase enzymes, which are responsible for extending the carbon chain of fatty acids. In mammals, this process primarily occurs in the microsomes and involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, with the initial condensation step being the rate-limiting one. nih.govaocs.org Two key elongase enzymes in the EPA synthesis pathway are ELOVL5 and ELOVL2. nih.gov
Rat studies have shown that ELOVL5 acts on C18 and C20 polyunsaturated fatty acids, while ELOVL2 is active with C20 and C22 polyunsaturated fatty acids. plos.org This means that both enzymes can potentially produce docosapentaenoic acid (DPA) from EPA. plos.org However, their expression levels can differ significantly, with ELOVL5 being more abundant than ELOVL2 in the liver and heart of rats. plos.org
In the marine microalga Nannochloropsis oceanica, a Δ6 fatty acid elongase (NoΔ6-FAE) has been identified and shown to be crucial for EPA biosynthesis. acs.org This enzyme specifically elongates C18 polyunsaturated fatty acids with a double bond at the Δ6 position and is located in the chloroplast endoplasmic reticulum. acs.org Knockdown of this enzyme in N. oceanica led to a decrease in EPA levels, while its overexpression resulted in the opposite effect, highlighting its significant role in the ω6 pathway of EPA synthesis. acs.org
Precursor Fatty Acid Conversion
The journey to EPA often begins with a shorter-chain omega-3 fatty acid, α-linolenic acid (ALA). A critical step in this conversion is the transformation of ALA into stearidonic acid (SDA). This reaction is catalyzed by the enzyme delta-6-desaturase (Δ6D). atamanchemicals.com While humans can perform this conversion, the process is notably inefficient. atamanchemicals.com
SDA serves as an important intermediate, as its subsequent conversion to EPA is more efficient than the conversion from ALA. atamanchemicals.comnih.gov This is because the conversion of SDA to EPA bypasses the often rate-limiting Δ6-desaturase step. atamanchemicals.com Natural sources of SDA include the seed oils of hemp, blackcurrant, and corn gromwell. atamanchemicals.com
In some organisms, an alternative pathway exists. For instance, in certain cell models, ALA is first elongated to eicosatetraenoic acid (ETE) by the enzyme ELOVL5 before further conversion. nih.gov
Rate-Limiting Steps in Long-Chain Polyunsaturated Fatty Acid Biosynthesis
Desaturation reactions, in general, are often the rate-limiting steps in the conversion of precursor fatty acids to their longer-chain counterparts. mdpi.com For example, in the microalga Phaeodactylum tricornutum, Δ6, Δ12, and Δ17 desaturases have been identified as rate-limiting enzymes in the primary EPA biosynthetic route. researchgate.net
The elongation of fatty acids is also a critical control point. The condensation reaction, the first of four steps in the elongation cycle, is generally accepted as the rate-limiting step of this process. aocs.org Furthermore, studies on rat elongases suggest that the second elongation step catalyzed by Elovl2, the conversion of DPA to 24:5n-3, can become saturated at lower substrate concentrations than the first step (EPA to DPA), potentially leading to an accumulation of DPA. plos.org
Biotechnological Production and Metabolic Engineering of Eicosapentaenoic Acid
Given the importance of EPA, significant research has focused on developing biotechnological methods for its production, moving beyond traditional sources like fish oil. nih.gov Microorganisms such as microalgae, bacteria, and fungi are at the forefront of these efforts due to their potential for large-scale, sustainable production. nih.govtandfonline.com
Enhanced Production in Microorganisms
A variety of microorganisms are being explored for their ability to produce EPA.
Marine Bacteria: Certain marine bacteria, like Shewanella electrodiphila MAR441T, have been shown to produce significant amounts of EPA. plos.org The production in this strain is influenced by factors such as growth temperature, carbon source, and the presence of Na+. plos.org For instance, EPA production was higher at or below the optimal growth temperature. plos.org Another strategy involves expressing the EPA biosynthetic gene cluster from Shewanella japonica in other microorganisms. acs.org Some marine bacteria utilize a polyketide synthase (PKS) pathway for EPA synthesis. oup.comnih.gov
Microalgae: Microalgae are a promising source of EPA, with species like Phaeodactylum tricornutum and Nannochloropsis being widely used for large-scale production due to their robustness and high EPA content. tandfonline.commdpi.com The marine microalga Nannochloropsis oceanica is considered an ideal model for EPA production as it synthesizes EPA but not docosahexaenoic acid (DHA). mdpi.com Research has shown that EPA yields in N. oceanica can be significantly increased through genetic engineering. mdpi.com
Fungi: Several filamentous fungi from the genus Mortierella can produce large amounts of EPA, particularly when grown at low temperatures. nih.gov For example, Mortierella alpina 1S-4 has been shown to produce 0.3 g/L of EPA. nih.gov Another fungus, Pythium irregulare, is also a notable producer of EPA and has the advantage of producing it at room temperature, which is beneficial for commercial applications. tennessee.edumicrobiologyresearch.org The oleaginous fungus Yarrowia lipolytica has been successfully engineered to produce high levels of EPA. frontiersin.org
Genetic Manipulation Strategies for Biosynthetic Pathway Optimization
Metabolic engineering plays a crucial role in enhancing EPA production in microorganisms. These strategies aim to optimize the biosynthetic pathways to increase the yield of this valuable fatty acid. nih.govfrontiersin.org
A primary strategy for boosting EPA production is the overexpression of the genes encoding key enzymes in the biosynthetic pathway, namely desaturases and elongases. researchgate.net
In the microalga Nannochloropsis oceanica, overexpressing a putative desaturase (NoFAD1770) and a putative elongase (NoFAE0510) led to 47.7% and 40.6% increases in EPA yields, respectively, compared to the wild type. mdpi.comresearchgate.net Stacking these genes, along with another gene to enhance storage in triacylglycerol, resulted in a 154.8% increase in EPA content in the triacylglycerol fraction. mdpi.com
Similarly, overexpressing a Δ6-desaturase gene in Phaeodactylum tricornutum resulted in a significant increase in EPA content. researchgate.net In another study with P. tricornutum, overexpressing Δ5-desaturase and Δ6-desaturase increased EPA by 58% and 18.64%, respectively. researchgate.net
The overexpression of elongase genes has also proven effective. For example, overexpressing a C20 elongase in Thalassiosira pseudonana increased DHA production, a downstream product of EPA. researchgate.net These findings demonstrate that targeting the expression of specific desaturases and elongases is a powerful tool for metabolic engineering of EPA production.
Engineering of Acetyl-CoA Pool Supply
Acetyl-Coenzyme A (acetyl-CoA) is the fundamental precursor for the biosynthesis of fatty acids, including eicosapentaenoic acid (EPA). nih.govfrontiersin.org Consequently, metabolic engineering strategies aimed at enhancing EPA production often focus on increasing the intracellular supply of acetyl-CoA. nih.govtandfonline.com A primary approach involves redirecting carbon flux towards acetyl-CoA formation. nih.gov
In various microorganisms, acetyl-CoA is primarily synthesized from pyruvate (B1213749) via the pyruvate dehydrogenase (Pdh) complex under aerobic conditions. nih.gov Overexpression of the genes encoding the Pdh complex is a direct strategy to boost acetyl-CoA production. nih.gov Another strategy is to increase the carbon flux towards pyruvate itself, thereby driving the formation of acetyl-CoA. nih.gov
In yeast, such as Saccharomyces cerevisiae, a common strategy to enhance the cytosolic acetyl-CoA pool is to increase the accumulation of citrate (B86180) within the tricarboxylic acid (TCA) cycle and then transport this excess citrate to the cytosol, where it is cleaved to generate acetyl-CoA. mdpi.comencyclopedia.pub This can be achieved through genetic manipulations that enhance citrate synthesis and transport. mdpi.comencyclopedia.pub
Furthermore, the deletion of pathways that compete for acetyl-CoA can also increase its availability for fatty acid synthesis. For instance, knocking out genes involved in acetate (B1210297) formation has been shown to increase total fatty acid synthesis. nih.govnih.gov In Escherichia coli, deleting the pta gene, which is involved in acetate production, resulted in a 1.5-fold increase in total fatty acid synthesis. nih.gov
Table 1: Genetic Engineering Strategies to Enhance Acetyl-CoA Supply for Fatty Acid Production
| Strategy | Description | Example Organism | Outcome | Citations |
| Overexpression of Pyruvate Dehydrogenase (Pdh) | Increases the conversion of pyruvate to acetyl-CoA. | Escherichia coli | Enhanced acetyl-CoA pool. | nih.gov |
| Increased Citrate Accumulation and Transport | Boosts cytosolic acetyl-CoA by cleaving transported citrate. | Saccharomyces cerevisiae | Increased precursor for fatty acid synthesis. | mdpi.comencyclopedia.pub |
| Deletion of Competing Pathways | Eliminates pathways that consume acetyl-CoA, such as acetate formation. | Escherichia coli | 1.5-fold increase in total fatty acid synthesis. | nih.gov |
| Overexpression of Acetyl-CoA Synthetase | Increases the synthesis of acetyl-CoA from acetate. | Microalgae | Improved supply of EPA precursor. | researchgate.net |
Modulation of NADPH Generation
The synthesis of polyunsaturated fatty acids like EPA is an energy-intensive process that requires a significant amount of the reducing cofactor NADPH. frontiersin.orgfrontiersin.org Each two-carbon elongation step in fatty acid biosynthesis consumes two molecules of NADPH. frontiersin.org Therefore, ensuring a sufficient supply of NADPH is a critical aspect of metabolic engineering for enhanced EPA production. nih.govfrontiersin.org
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH for lipogenesis in many organisms. frontiersin.orgcreative-proteomics.com This pathway runs parallel to glycolysis and is primarily responsible for generating NADPH and the precursors for nucleotide synthesis. creative-proteomics.comlibretexts.org The rate-limiting enzyme in the oxidative phase of the PPP is glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the conversion of glucose-6-phosphate and produces NADPH. libretexts.org
Metabolic engineering strategies often target the upregulation of the PPP to increase NADPH availability. Overexpression of the G6PD gene has been shown to enhance lipid accumulation in various microorganisms. For instance, in the oleaginous diatom Fistulifera solaris, overexpressing G6PD led to increased NADPH levels and enhanced lipid accumulation. researchgate.net Similarly, in Schizochytrium sp., G6PD overexpression resulted in a significant increase in docosahexaenoic acid (DHA) production, a related omega-3 fatty acid, by increasing the NADPH supply. mdpi.com
Other enzymes involved in NADPH generation can also be targeted. Isocitrate dehydrogenase (IDH) and malic enzyme (ME) are other potential sources of NADPH. nih.gov In the fungus Mortierella alpina, overexpressing different NADPH-generating enzymes had varied effects. While G6PD2 overexpression led to the most significant increase in total fatty acids, ME2 was more effective in promoting the desaturation steps, leading to a higher content of arachidonic acid. nih.gov Co-expression of both G6PD2 and ME2 improved both fatty acid synthesis and desaturation. nih.gov
Table 2: Research Findings on NADPH Modulation for Fatty Acid Production
| Organism | Engineered Enzyme | Key Finding | Citations |
| Fistulifera solaris | Glucose-6-phosphate dehydrogenase (G6PD) | Overexpression enhanced NADPH levels and lipid accumulation. | researchgate.net |
| Schizochytrium sp. | Glucose-6-phosphate dehydrogenase (G6PD) | Overexpression increased NADPH availability and DHA yield. | mdpi.com |
| Mortierella alpina | Glucose-6-phosphate dehydrogenase 2 (G6PD2) | Overexpression led to a 1.7-fold increase in total fatty acids. | nih.gov |
| Mortierella alpina | Malic Enzyme 2 (ME2) | Overexpression resulted in a 1.5-fold increase in arachidonic acid content. | nih.gov |
| Mortierella alpina | G6PD2 and ME2 | Co-overexpression significantly increased arachidonic acid production. | nih.gov |
Bioconversion Processes
Conversion of Docosahexaenoic Acid to Eicosapentaenoic Acid
The conversion of docosahexaenoic acid (DHA) to eicosapentaenoic acid (EPA), a process known as retroconversion, involves the shortening of the 22-carbon chain of DHA to the 20-carbon chain of EPA. nih.govnih.gov This process has been observed in various organisms, including bacteria and mammals. nih.govnih.govresearchgate.net
In the marine bacterium Shewanella livingstonensis Ac10, which naturally produces EPA but not DHA, it has been demonstrated that the bacterium can take up exogenous DHA and convert it into EPA. nih.govresearchgate.netfrontiersin.org This conversion occurs independently of the de novo EPA biosynthesis pathway, indicating a distinct metabolic route for this transformation. nih.govnih.gov
In mammals, the retroconversion of DHA to EPA is thought to occur primarily in the peroxisomes. nih.govresearchgate.netresearchgate.net Studies in isolated rat liver cells have shown that approximately 20% of DHA can be retroconverted to EPA through one cycle of β-oxidation. nih.gov This process is not stimulated by carnitine, which is required for mitochondrial β-oxidation, further suggesting a peroxisomal location. nih.gov
However, the extent and significance of DHA to EPA retroconversion in humans is a subject of ongoing research. Some studies using stable isotope tracers have suggested that the increase in plasma EPA levels following DHA supplementation may not be due to direct retroconversion but rather to a slowing of EPA's own metabolism. nih.govresearchgate.net In contrast, other studies in human cell lines have shown evidence of retroconversion. jst.go.jp For instance, in Caco-2, HepG2, and THP-1 cell lines, the retro-conversion of n-3 docosapentaenoic acid (DPA), an intermediate, to EPA was observed. jst.go.jp
Enzymatic Mechanisms of Bioconversion (e.g., auxiliary β-oxidation enzymes)
The enzymatic mechanism for the bioconversion of DHA to EPA is primarily through a modified β-oxidation pathway. nih.govfrontiersin.org This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons. nih.govresearchgate.net
In bacteria like Shewanella livingstonensis Ac10, the typical β-oxidation pathway is responsible for this conversion. nih.govresearchgate.net This pathway involves the action of several enzymes, including acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. researchgate.net A key enzyme identified in this process is an auxiliary β-oxidation enzyme, 2,4-dienoyl-CoA reductase, encoded by the fadH gene. nih.govresearchgate.netnih.gov Disruption of the fadH gene in S. livingstonensis Ac10 significantly impaired the production of EPA from DHA, with the conversion rate decreasing by 86%. nih.govresearchgate.netfrontiersin.org
In mammals, the retroconversion of DHA to EPA is also mediated by peroxisomal β-oxidation. nih.govresearchgate.netplos.org This pathway likely involves auxiliary enzymes such as Δ4 enoyl-CoA reductase and Δ3,Δ2 enoyl-CoA isomerase. nih.gov The process is thought to involve a series of six reactions:
Acyl-CoA oxidase
2,4-dienoyl-CoA reductase
Enoyl-CoA isomerase
Enoyl-CoA hydratase
3-hydroxyacyl-CoA dehydrogenase
3-ketoacyl-CoA thiolase researchgate.net
This series of reactions ultimately removes a carbon-carbon double bond and a two-carbon unit from DHA, resulting in the formation of EPA. researchgate.net The stimulation of acyl-CoA oxidase (ACO) gene expression and enzyme activity by high levels of DHA has been observed in Atlantic salmon, supporting the role of peroxisomal β-oxidation in this process. plos.org
Metabolic Fate and Enzymatic Transformations of Eicosapentaenoic Acid
Integration into Cellular Lipid Structures
Once it enters the circulation, EPA is taken up by cells and becomes a component of various lipid pools. Its primary destinations are the phospholipids (B1166683) that form cellular membranes and the triacylglycerols stored as energy reserves.
Incorporation into Cell Membrane Phospholipids
Circulating EPA is efficiently taken up by cells and esterified into the phospholipid bilayer of cellular membranes. researchgate.net This incorporation is a crucial step that can alter the physical and functional properties of the membrane. Studies have shown that dietary supplementation with EPA leads to its dose- and time-dependent integration into the phospholipids of inflammatory cells, often at the expense of the omega-6 fatty acid, arachidonic acid (AA). portlandpress.com
In cultured rat ventricular myocytes, treatment with EPA resulted in a significant increase in its presence within membrane phospholipids, rising from 0.5 mol% in control cells to 23.2 mol%. nih.gov This process can influence membrane fluidity. researchgate.netnih.gov EPA and docosahexaenoic acid (DHA) may compete for incorporation into the membrane's phospholipid pool. mdpi.com Research suggests that EPA might be preferentially located in the outer leaflet of the plasma membrane due to the abundance of phosphatidylcholine (PC), while DHA may favor the inner leaflet, which is richer in phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). mdpi.com The incorporation of EPA into membrane phospholipids is a key determinant of its availability for subsequent enzymatic conversion. portlandpress.com
Preferential Incorporation into Triacylglycerol (TAG)
Beyond its structural role in membranes, EPA is also incorporated into triacylglycerols (TAGs), the primary form of stored energy in cells. In human skeletal muscle cells, exposure to EPA has been shown to increase the accumulation of TAG. plos.org Studies using cultured rat liver cells (hepatocytes) have revealed that EPA is less potent at stimulating the synthesis and secretion of TAG compared to saturated and monounsaturated fatty acids like oleic acid. nih.gov Specifically, eicosapentaenoyl-CoA is incorporated into TAG to a lesser extent than oleoyl-CoA. nih.gov
The mechanism for this difference appears to involve the activity of key enzymes in TAG synthesis. Research indicates that EPA reduces the hepatic synthesis and secretion of TAG by decreasing the activity of acyl-coenzyme A:1,2-diacylglycerol acyltransferase (DGAT), a critical enzyme in the final step of TAG formation. nih.gov Despite a lower rate of incorporation compared to other fatty acids, the process is significant. In some microorganisms, such as the fungus Mucor hiemalis, exogenous EPA is readily incorporated into TAG, with the potential to reach high concentrations within the cell's lipid stores. tandfonline.com
Table 1: Effect of Fatty Acid Co-incubation on Lipid Distribution in Human Myotubes This table illustrates the increased incorporation of radiolabeled oleic acid (¹⁴C-OA) into various cellular lipids when co-incubated with EPA compared to palmitic acid (PA).
| Lipid Class | Fold Increase with EPA (vs. PA) |
| Diacylglycerol (DAG) | 3 to 4-fold |
| Triacylglycerol (TAG) | 3 to 4-fold |
| Total Cellular Lipids | Significantly Increased |
| Free Fatty Acids | Significantly Increased |
| Phospholipids | Significantly Increased |
| Cholesteryl Ester | Significantly Increased |
| Data derived from studies on human myotubes. plos.org |
Eicosanoid Synthesis and Modulation
A primary metabolic function of EPA is to serve as a substrate for enzymes that produce eicosanoids, a class of potent, short-lived signaling molecules. EPA competes with arachidonic acid (AA) for these enzymes, leading to the production of a distinct series of eicosanoids with different biological activities. portlandpress.comresearchgate.net
Substrate for Cyclooxygenase (COX) Enzymes (e.g., COX-1, COX-2)
EPA is a substrate for both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), the enzymes responsible for the first step in the synthesis of prostanoids. researchgate.netresearchgate.net However, there is a significant difference in how the two isoforms utilize EPA. COX-2 oxygenates EPA with about 30% of the efficiency with which it uses AA. nih.govwiley.com In contrast, EPA is a very poor substrate for the COX-1 isoform. wiley.com
This differential utilization means that in tissues where COX-2 is active, EPA can effectively compete with AA, leading to the generation of EPA-derived prostanoids. nih.gov The larger active site of COX-2, compared to COX-1, allows it to accommodate a broader spectrum of fatty acid substrates, including EPA. nih.govrmmj.org.il This competition with AA is a key mechanism by which EPA modulates inflammatory pathways, as it reduces the production of AA-derived 2-series prostanoids while simultaneously giving rise to the 3-series. nih.gov
Substrate for Lipoxygenase (LOX) Enzymes
In addition to the COX pathway, EPA is a good substrate for various lipoxygenase (LOX) enzymes, which catalyze the formation of leukotrienes and other bioactive lipids. nih.govnih.gov The 5-lipoxygenase (ALOX5) enzyme, for example, metabolizes EPA to produce 5-series leukotrienes. oup.comwikipedia.org This process is analogous to the conversion of AA to 4-series leukotrienes. oup.com
Different LOX enzymes exhibit specificity for EPA. For instance, 12-lipoxygenase found in trout gill tissue converts EPA into 12-hydroxyeicosapentaenoic acid (12-HEPE). nih.gov Similarly, lipoxygenases from the red alga Pyropia haitanensis have been shown to effectively catalyze reactions with EPA, which appears to be a preferred substrate over other polyunsaturated fatty acids. plos.org The products of EPA metabolism by LOX enzymes, such as Leukotriene B5, are generally much less biologically potent than their AA-derived counterparts. portlandpress.comnih.gov
Generation of 3-Series Prostaglandins (B1171923) (e.g., Prostaglandin-3)
The enzymatic conversion of EPA by cyclooxygenases initiates the synthesis of the 3-series prostanoids. ub.edueuropeanreview.org This pathway is a direct consequence of EPA serving as a COX substrate. The process begins with the conversion of EPA to prostaglandin (B15479496) endoperoxide H3 (PGH3) by either COX-1 or, more efficiently, COX-2. nih.gov
PGH3 is an unstable intermediate that is rapidly converted by specific synthases into various 3-series prostanoids, including:
Prostaglandin E3 (PGE3) researchgate.netnih.gov
Prostaglandin I3 (PGI3, or prostacyclin) nih.gov
Thromboxane (B8750289) A3 (TXA3) researchgate.netnih.gov
These 3-series prostanoids are structurally similar to the 2-series prostanoids derived from AA but often exhibit different and less potent biological activities. portlandpress.compnas.org The generation of these compounds, coupled with the reduced synthesis of 2-series prostanoids due to substrate competition, is a fundamental aspect of EPA's metabolic influence. nih.goveuropeanreview.org
Table 2: Major Enzymatic Pathways and Products of Eicosapentaenoic Acid This table summarizes the primary enzymes that metabolize EPA and the resulting classes of signaling molecules.
| Enzyme Family | Specific Enzyme(s) | Primary Products from EPA |
| Cyclooxygenase (COX) | COX-1, COX-2 | 3-Series Prostanoids (e.g., Prostaglandin E3, Thromboxane A3) nih.gov |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX | 5-Series Leukotrienes (e.g., Leukotriene B5), Hydroxyeicosapentaenoic acids (HEPEs) researchgate.netnih.govoup.com |
| Cytochrome P450 | CYP enzymes | Epoxyeicosatetraenoic acids (EEQs) portlandpress.comresearchgate.net |
Formation of 3-Series Thromboxanes (e.g., Thromboxane A3)
The biosynthesis of 3-series thromboxanes from EPA occurs primarily in platelets. The enzymatic cascade begins with the conversion of EPA to the unstable intermediate prostaglandin H3 (PGH3) by the action of cyclooxygenase (COX) enzymes. vulcanchem.com Subsequently, the enzyme thromboxane synthase metabolizes PGH3 to produce thromboxane A3 (TXA3). vulcanchem.com
TXA3 is structurally analogous to thromboxane A2 (TXA2), which is derived from arachidonic acid. However, their biological activities differ significantly. TXA3 is a weak platelet aggregator and vasoconstrictor, in stark contrast to the potent pro-aggregatory and vasoconstrictive properties of TXA2. vulcanchem.comahajournals.org Like TXA2, TXA3 is chemically unstable and is rapidly hydrolyzed to its stable, inactive metabolite, thromboxane B3 (TXB3). vulcanchem.commedchemexpress.com The formation of the less active TXA3 contributes to a reduced thrombotic potential. nih.gov
Synthesis of 5-Series Leukotrienes (e.g., Leukotriene B5)
The synthesis of 5-series leukotrienes from EPA is initiated by the enzyme 5-lipoxygenase (5-LO) in leukocytes. wikipedia.orgnih.gov 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts EPA into 5-hydroperoxyeicosapentaenoic acid (5-HPEPE). researchgate.netresearchgate.net This intermediate is then further metabolized by 5-LO to form the unstable epoxide, leukotriene A5 (LTA5). LTA5 can be enzymatically hydrolyzed by leukotriene A4 hydrolase to yield leukotriene B5 (LTB5). wikipedia.org
LTB5 is the 5-series analog of the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), which is derived from arachidonic acid. Research has consistently shown that LTB5 possesses significantly diminished biological activity compared to LTB4. nih.gov For instance, LTB5 is considerably less potent in inducing neutrophil aggregation, chemokinesis, and lysosomal enzyme release. nih.govmedchemexpress.com Studies have reported LTB5 to be at least 30 times less active than LTB4 in these functions. nih.gov
Competition with Arachidonic Acid for Eicosanoid Biosynthesis Pathways
A pivotal aspect of EPA's metabolic influence is its direct competition with arachidonic acid (AA) for the catalytic sites of key enzymes in eicosanoid biosynthesis, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.nettandfonline.com When cellular levels of EPA increase, it competes with AA for these enzymes, leading to a reduction in the synthesis of AA-derived eicosanoids, such as the pro-inflammatory prostaglandins and leukotrienes. tandfonline.comcambridge.org
This competitive inhibition is a fundamental mechanism by which EPA exerts its modulatory effects on inflammation and thrombosis. ahajournals.orgnih.gov The preference of COX and LOX enzymes for either AA or EPA can be influenced by various factors, including the relative concentrations of these fatty acids in cell membranes. tandfonline.comnih.gov An increased dietary intake of EPA can alter the fatty acid composition of inflammatory cell membranes, thereby favoring the production of EPA-derived mediators. portlandpress.com
Production of Less Inflammatory Eicosanoids
The eicosanoids generated from EPA are generally characterized as being less inflammatory, or in some cases, anti-inflammatory, when compared to their counterparts derived from arachidonic acid. oup.comocl-journal.org This is a direct consequence of the structural differences between the two series of molecules, which affects their binding affinity and signaling potency at their respective receptors.
Specialized Pro-resolving Mediator (SPM) Biosynthesis
Beyond its role as a precursor to classic eicosanoids, EPA is also enzymatically converted into a distinct class of lipid mediators known as specialized pro-resolving mediators (SPMs). These molecules are actively involved in the resolution of inflammation, a process critical for tissue repair and return to homeostasis.
Enzymatic Conversion to Resolvins (e.g., Resolvin E1)
The E-series resolvins (RvE) are a family of SPMs biosynthesized from EPA. researchgate.net The production of Resolvin E1 (RvE1), a well-characterized member of this family, often involves a transcellular biosynthetic pathway. nih.gov One major pathway is initiated by the conversion of EPA to 18R-hydroxyeicosapentaenoic acid (18R-HEPE) by cytochrome P450 enzymes or by aspirin-acetylated COX-2 in endothelial cells. researchgate.netnih.gov This intermediate, 18R-HEPE, is then taken up by adjacent leukocytes and converted by 5-lipoxygenase into a 5(6)-epoxide-containing intermediate, which is subsequently hydrolyzed to form RvE1. nih.gov
RvE1 exhibits potent anti-inflammatory and pro-resolving actions. medchemexpress.com It can inhibit the transendothelial migration of polymorphonuclear leukocytes, reduce the production of pro-inflammatory cytokines like IL-12, and stimulate the clearance of apoptotic cells (efferocytosis). medchemexpress.comfrontiersin.org Other E-series resolvins, such as RvE2, are also formed from EPA and contribute to the resolution of inflammation. nih.gov
Enzymatic Conversion to Protectins
While the majority of protectins are derived from docosahexaenoic acid (DHA), some evidence suggests a link between EPA metabolism and the broader family of pro-resolving mediators. nih.govtandfonline.com Protectins, like resolvins, are potent lipid mediators that orchestrate the resolution of inflammation. nih.gov The biosynthesis of protectins involves lipoxygenase enzymes. nih.gov Although the primary precursor for protectins is recognized as DHA, the complex and interconnected nature of polyunsaturated fatty acid metabolism suggests potential interactions and shared enzymatic pathways that may involve EPA-derived intermediates in certain cellular contexts. nih.govresearchgate.net Further research is ongoing to fully elucidate the complete spectrum of SPMs derived from various omega-3 fatty acids and their precise biosynthetic routes.
Enzymatic Conversion to Maresins
While maresins are primarily synthesized from docosahexaenoic acid (DHA), it is crucial to understand the broader context of specialized pro-resolving mediator (SPM) biosynthesis, which also includes EPA-derived molecules. europeanreview.orgnih.gov SPMs, such as resolvins, protectins, and maresins, are a class of lipid mediators that actively orchestrate the resolution of inflammation. geneticlifehacks.comwholisticmatters.comwikipedia.org The biosynthesis of these molecules is a tightly regulated enzymatic process. ahajournals.org
The E-series resolvins (RvE1, RvE2, and RvE3) are the primary SPMs derived from EPA. metagenicsinstitute.com.au The initial step in their formation involves the conversion of EPA to 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE) by aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 monooxygenases. nih.govresearchgate.net This intermediate is then further metabolized by various lipoxygenases to yield the different E-series resolvins. metagenicsinstitute.com.aunih.gov For instance, 5-lipoxygenase (5-LOX) is involved in the production of RvE1, while 12/15-lipoxygenase contributes to the formation of RvE3. nih.gov
Role of Specific Lipoxygenases in SPM Formation
Lipoxygenases (LOXs) are a family of enzymes that play a pivotal role in the metabolism of polyunsaturated fatty acids, including EPA, leading to the formation of SPMs. wikipedia.orgwikipathways.org Different LOX isoforms exhibit specificity for the fatty acid substrate and the position of oxygenation, giving rise to a diverse array of bioactive products. mdpi.com
In the context of EPA metabolism, several lipoxygenases are key players:
15-Lipoxygenase (15-LOX): This enzyme, also known as 12/15-LOX in mice, is crucial for the production of the precursors to E-series resolvins. researchgate.netdovepress.com It oxygenates EPA at the 15th carbon position to form 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE), a key intermediate. nih.gov Human 15-LOX-1 can further convert this intermediate into other bioactive molecules. nih.gov
5-Lipoxygenase (5-LOX): This enzyme is essential for the biosynthesis of leukotrienes from arachidonic acid and also participates in the formation of resolvins from EPA. researchgate.netcardiff.ac.uk It acts on the 18R-HpEPE intermediate to generate the precursors for RvE1. nih.gov
The interplay between these lipoxygenases and their sequential actions on EPA results in a cascade of events that generate specific SPMs, each with distinct pro-resolving functions.
Other Metabolic Processes
Beyond its conversion to SPMs, eicosapentaenoic acid is also subject to other significant metabolic processes that influence its physiological effects.
Fatty Acid Beta-Oxidation (Mitochondrial)
Fatty acid beta-oxidation is a major catabolic pathway that breaks down fatty acids to produce energy in the form of acetyl-CoA. aocs.org This process occurs primarily within the mitochondria. aocs.org EPA is a substrate for mitochondrial beta-oxidation, and this pathway represents a significant fate for dietary EPA. cambridge.orgnih.gov Studies in rats have shown that a substantial portion of ingested EPA is directed towards beta-oxidation. cambridge.org
Formation of Oxidized Eicosapentaenoic Acid (oxiEPE) Lipids
Eicosapentaenoic acid, due to its multiple double bonds, is susceptible to oxidation, leading to the formation of a variety of oxidized derivatives, collectively known as oxidized eicosapentaenoic acid (oxiEPE) lipids. nih.govfrontiersin.orgacs.org This oxidation can occur through both enzymatic and non-enzymatic free radical-mediated processes. frontiersin.org
The autoxidation of EPA can generate a range of products, including hydroperoxides, aldehydes, and other oxygenated compounds. nih.govresearchgate.net For example, 1-penten-3-ol (B1202030) is a volatile compound formed from the oxidation of EPA. researchgate.net Enzymatic oxidation by lipoxygenases and cyclooxygenases also contributes to the pool of oxiEPEs. nih.govresearchgate.net These oxidized lipids can have their own biological activities, distinct from those of the parent EPA molecule or the classic SPMs.
Molecular and Cellular Mechanisms of Eicosapentaenoic Acid Action
Cellular Membrane Dynamics and Receptor Function
The integration of eicosapentaenoic acid (EPA) into the phospholipid bilayers of cellular membranes initiates a cascade of structural and functional changes that can significantly influence cellular signaling and behavior.
Influence on Membrane Fluidity and Structure
The incorporation of EPA into cellular membranes can alter their fluidity and structure. In cultured human keratinocytes, treatment with EPA led to an increase in the cellular content of n-3 polyunsaturated fatty acids, which was accompanied by an increase in membrane fluidity. nih.gov This was demonstrated by a significant increase in the diffusion coefficient as measured by fluorescence recovery after photobleaching (FRAP). nih.gov
However, the effect of EPA on membrane fluidity can be complex and context-dependent. In atherosclerotic-like model membranes with a high cholesterol-to-phospholipid ratio, EPA was found to reduce membrane fluidity. nih.gov In contrast, other studies using different model membrane systems have reported that EPA can increase membrane fluidity. frontiersin.orgahajournals.orgtriglycerideforum.org For instance, in B cells, dietary EPA supplementation increased its abundance in the cell membrane, leading to increased fluidity. frontiersin.org
The structural differences between EPA and another prominent omega-3 fatty acid, docosahexaenoic acid (DHA), contribute to their distinct effects on membrane properties. ahajournals.org Due to its shorter chain length and fewer double bonds compared to DHA, EPA adopts a more extended and stable conformation within the membrane. nih.gov This can lead to different effects on membrane width and organization. ahajournals.orgnih.gov Small-angle X-ray scattering (SAXS) analysis has shown that membranes containing EPA have a greater width compared to those containing DHA. ahajournals.orgtriglycerideforum.org This is attributed to DHA's tendency to adopt a more curved conformation, which disorders the hydrocarbon core of the membrane. nih.gov
Table 1: Effects of Eicosapentaenoic Acid on Membrane Fluidity and Structure
| Experimental System | EPA Concentration/Treatment | Observed Effect on Membrane Fluidity | Observed Effect on Membrane Structure | Reference |
|---|---|---|---|---|
| Cultured human keratinocytes | 3 µg/ml for 72h | Increased | Increased n-3 PUFA content | nih.gov |
| Atherosclerotic-like model membranes (1.5:1 C/P ratio) | Not specified | Reduced | Inhibited cholesterol domain formation | nih.gov |
| B cells (from mice fed EPA-supplemented diet) | Dietary supplementation | Increased | Remodeled lipid composition | frontiersin.org |
| Large unilamellar vesicles (LUVs) with cholesterol | 0-10 mol% | Maintained (no significant disordering effect) | Increased membrane width compared to DHA | ahajournals.orgtriglycerideforum.org |
| Model membranes (POPC and cholesterol) | Not specified | Maintained (contrasting with DHA's fluidizing effect) | Adopted a more extended, stable conformation | nih.gov |
Modulation of Lipid Microdomains
EPA can influence the organization and composition of lipid microdomains, also known as lipid rafts. These specialized membrane regions, enriched in cholesterol and sphingolipids, serve as platforms for cellular signaling. ahajournals.org By incorporating into the cell membrane, EPA can alter the lipid environment of these rafts. nih.gov
In human Jurkat T cells, supplementation with EPA resulted in a significant increase of unsaturated fatty acyl chains within lipid rafts, affecting both the exoplasmic and cytoplasmic leaflets of the membrane. nih.gov This alteration of the lipid composition within rafts can modulate the function of proteins that reside in or are recruited to these domains. ahajournals.orgresearchgate.net
Furthermore, EPA has been shown to inhibit the formation of cholesterol crystalline domains in model membranes that mimic atherosclerotic conditions. nih.govsunderland.ac.uk This effect was dose-dependent and more potent than that of other fatty acids like arachidonic acid and alpha-linolenic acid. nih.gov The ability of EPA to disrupt these ordered cholesterol domains suggests a mechanism by which it can influence membrane-dependent signaling processes that are altered in disease states. nih.govsunderland.ac.uk
Impact on Receptor Conformation and Signaling
The changes in membrane fluidity and lipid raft composition induced by EPA can have a profound impact on the conformation and function of membrane-embedded receptors. One class of receptors significantly affected are G protein-coupled receptors (GPCRs). EPA has been identified as a ligand for GPR120, a receptor involved in anti-inflammatory and metabolic signaling. ahajournals.orgnih.gov The activation of GPR120 by EPA can trigger downstream signaling cascades. ahajournals.orgnih.gov For example, in pulmonary artery smooth muscle cells, EPA's anti-inflammatory effects were mediated through GPR120. ahajournals.org
In ovarian cancer cells, EPA was found to act as a ligand for GPR30, inducing apoptosis and inhibiting tumor growth by activating the GPR30-cAMP-protein kinase A signaling pathway. e-crt.orgnih.gov The binding of EPA to these GPCRs can be influenced by the surrounding lipid environment, which EPA itself helps to shape.
The function of ion channels, another class of membrane proteins, can also be modulated by EPA. In cells expressing KCNQ1/KCNE1 potassium channels, which are crucial for cardiac repolarization, EPA increased the current magnitude. oup.com This effect was associated with alterations in the distribution of the channel subunits within lipid rafts, highlighting the interplay between EPA's effects on membrane microdomains and protein function. oup.com
Nuclear Receptor Activation
Beyond its effects at the cell membrane, EPA can directly influence gene expression by acting as a ligand for nuclear receptors.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Eicosapentaenoic acid is a known activator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play critical roles in lipid and glucose metabolism. researchgate.netahajournals.org There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. pnas.org EPA can bind to and activate these receptors, thereby modulating the transcription of their target genes. pnas.orgnih.gov
EPA is a potent ligand and consistent activator of PPARα. mdpi.com The activation of PPARα by EPA is a key mechanism underlying many of its metabolic effects. ahajournals.orgresearchgate.net PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. mdpi.com
Upon binding to EPA, PPARα forms a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. mdpi.com
The activation of PPARα by EPA leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation. mdpi.com This includes genes encoding for enzymes such as carnitine palmitoyltransferase 1A and acyl-CoA oxidase. mdpi.com Studies have shown that oxidized derivatives of EPA can also be potent activators of PPARα, suggesting that the metabolic state of EPA can influence its signaling capacity. ahajournals.org
While many studies support the direct activation of PPARα by EPA, some research suggests that in certain contexts, EPA's effects can be independent of PPARα activation. nih.gov For instance, in a study on hepatic steatosis in mice, highly purified EPA was found to ameliorate steatosis without directly activating PPARα. nih.gov Instead, it inhibited the maturation of sterol-responsive element-binding protein-1 (SREBP-1). nih.gov This highlights the complexity of EPA's mechanisms of action, which can vary depending on the specific cellular context and the presence of other signaling molecules.
Table 2: Research Findings on EPA and PPARα Activation
| Study Type | Model System | Key Findings | Reference |
|---|---|---|---|
| In vitro | Full-length or chimeric LBD-PPARα constructs | EPA is a potent ligand and consistent activator of PPARα. | mdpi.com |
| In vitro | Coactivator-dependent receptor ligand assay | EPA functions as a PPARα ligand. | oup.com |
| In vivo | Wild-type and Ppara-null mice | Purified EPA ameliorated hepatic steatosis without direct PPARα activation, instead inhibiting SREBP-1 maturation. | nih.gov |
| In vitro | Endothelial cells from wild-type and PPARα-deficient mice | Oxidized EPA inhibits cytokine-induced NF-κB activation through a PPARα-dependent pathway. | ahajournals.org |
| Review | N/A | PPARα is activated by polyunsaturated fatty acids like EPA, controlling genes involved in lipid metabolism. | ahajournals.org |
PPARγ Activation
Eicosapentaenoic acid is recognized as a natural ligand and agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). mdpi.comnih.govsemanticscholar.org This activation is a key mechanism through which EPA exerts its biological effects in various cell types, including adipocytes, renal tubular cells, and meibomian gland epithelial cells. mdpi.comsemanticscholar.orgfrontiersin.org The binding of EPA to PPARγ initiates a cascade of transcriptional events. For instance, in adipocytes, EPA-induced PPARγ activation leads to an increase in the synthesis and secretion of adiponectin, a protein with anti-inflammatory and insulin-sensitizing properties. nih.govsemanticscholar.org This effect can be blocked by PPARγ inhibitors, confirming the receptor's essential role in the process. semanticscholar.org Similarly, in human renal tubular cells, EPA has been shown to increase both PPARγ mRNA and protein activity, which is linked to anti-inflammatory responses. frontiersin.org Studies have demonstrated that EPA can broadly activate PPAR signaling through α, β/δ, and γ isoforms. mdpi.com
PPARβ/δ Activation
In addition to its effects on PPARγ, Eicosapentaenoic Acid is a potent activator of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ). mdpi.comsemanticscholar.org Research using reporter assays has shown that EPA can elicit a very strong activation of PPARβ/δ, in some cases showing a more pronounced response than with other PPAR isoforms. mdpi.com This high agonist activity for PPARβ/δ has been observed in various cell types, including skeletal muscle cells. semanticscholar.org The activation of PPARβ/δ by EPA is linked to the regulation of fatty acid oxidation and the expression of genes involved in oxidative metabolism. semanticscholar.orgresearchgate.net Like other PPARs, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR) to bind to specific DNA response elements and modulate the transcription of target genes. nih.gov The ability of EPA to act as a ligand for multiple PPAR isoforms, including PPARα, PPARβ/δ, and PPARγ, underscores its role as a broad-spectrum regulator of lipid metabolism and cellular function. mdpi.comnih.gov
Associated Downstream Effects on Cell Differentiation (e.g., meibocyte differentiation)
The activation of PPARγ by EPA triggers significant downstream effects on cell differentiation, a process well-documented in human meibomian gland epithelial cells (hMGECs), or meibocytes. mdpi.comoup.com The differentiation of these specialized sebaceous gland cells is crucial for the production of meibum, the lipid component of the tear film.
EPA-induced PPARγ activation in hMGECs promotes meibocyte differentiation through several coordinated processes:
Cell Cycle Exit: EPA induces cells to exit the cell cycle, a hallmark of terminal differentiation. This is achieved by modulating the expression of key cell cycle regulators, including a decrease in Cyclin D1 expression and an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27. mdpi.comoup.com
Lipid Synthesis and Accumulation: EPA significantly upregulates the expression of genes involved in lipid synthesis and transport. mdpi.commdpi.com This leads to the time- and dose-dependent accumulation of lipid droplets within the endoplasmic reticulum. mdpi.comoup.com The process involves both the de novo synthesis of lipids and the transport of extracellular lipids. oup.com
Autophagy: PPARγ signaling initiated by EPA also induces autophagy, a cellular process for degrading and recycling cellular components. mdpi.comoup.com This is evidenced by the increased formation of autophagolysosomes and the increased expression of autophagy markers like LC3BII. mdpi.commdpi.com This autophagic activity appears to be important for maintaining mitochondrial function during the differentiation process. mdpi.com
The table below summarizes the effect of EPA on the expression of specific PPARγ target genes involved in meibocyte differentiation.
Table 1: Effect of EPA on Meibocyte Differentiation-Related Gene Expression
| Gene | Protein Product | Function | Effect of EPA Treatment | Citation |
|---|---|---|---|---|
| PLIN2 | Perilipin 2 (ADFP) | Lipid droplet coating protein | Upregulation | mdpi.commdpi.com |
| ELOVL4 | Elongation of Very Long Chain Fatty Acids 4 | Fatty acid elongation | Upregulation | mdpi.commdpi.com |
| SOAT1 | Sterol O-acyltransferase 1 | Cholesterol esterification | Upregulation | mdpi.com |
| PPARG | Peroxisome Proliferator-Activated Receptor γ | Master regulator of adipogenesis/lipogenesis | No significant change | mdpi.com |
Beyond meibocytes, EPA also influences the differentiation of other cell types. For example, it has been shown to suppress the differentiation of B cells into autoantibody-producing plasma cells and to inhibit myogenesis in C2C12 myoblasts. hmdb.caplos.org
Intracellular Signaling Pathways
Modulation of Mitogen-Activated Protein Kinases (MAPKs)
EPA modulates several intracellular signaling pathways, with notable effects on the Mitogen-Activated Protein Kinase (MAPK) family. The impact of EPA on these pathways is often context-dependent, varying with the cell type and the presence of other stimuli.
Extracellular-Signal-Regulated Kinases (ERK1/2) Pathway
The effect of EPA on the ERK1/2 pathway is complex, resulting in either activation or inhibition depending on the cellular context.
Activation: In certain cell types, EPA leads to the activation or sustained phosphorylation of ERK1/2. In RAW264.7 macrophages, EPA treatment elevates the phosphorylation of Raf and subsequently ERK1/2, as part of a GPR120-mediated pathway that leads to cytokine release. mdpi.com In neoplastic oral keratinocytes, EPA induces a sustained phosphorylation of ERK1/2, which is associated with the inhibition of cancer cell growth. oup.commdpi.com Similarly, in U937 leukemia cells, EPA activates the RAS/ERK/C/EBPβ pathway, promoting monocyte differentiation commitment. nih.gov
Inhibition: Conversely, in other contexts, EPA has an inhibitory effect. In C2C12 myoblasts, EPA treatment was found to significantly reduce the phosphorylated protein levels of ERK1/2, which is linked to an inhibitory effect on myogenesis. hmdb.ca In Jurkat T-cells, EPA diminished the ERK1/2 enzyme activity that was induced by stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or anti-CD3 antibodies. nih.gov
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Pathway
Similar to its effects on ERK1/2, EPA exerts a dual modulatory role on the p38 MAPK pathway.
Activation: In skeletal muscle cells, EPA has been shown to increase the phosphorylation of p38 MAPK in a dose- and time-dependent manner. mdpi.comnih.gov This activation is part of a larger signaling cascade involving AMPK that ultimately enhances glucose uptake by the muscle cells. mdpi.com Studies in genetic models of dietary restriction also show that EPA can activate the p38-MAPK pathway, which is required for longevity benefits. researchgate.net
Inhibition/Attenuation: In endothelial cells, EPA often acts to suppress or attenuate p38 MAPK activation, particularly in response to inflammatory stimuli. For example, EPA can attenuate the increase in phospho-p38 MAPK caused by palmitic acid or vascular endothelial growth factor (VEGF). researchgate.netpasteur.fr This inhibitory effect on the p38 MAPK pathway is linked to the protective effects of EPA against endothelial dysfunction and inflammation. nih.govresearchgate.net
The table below provides a summary of EPA's modulatory effects on MAPK signaling pathways in different cell types.
Table 2: Modulation of MAPK Signaling Pathways by Eicosapentaenoic Acid
| Pathway | Cell Type | Effect of EPA | Downstream Consequence | Citation |
|---|---|---|---|---|
| ERK1/2 | Macrophages (RAW264.7) | Activation (Phosphorylation) | Increased cytokine release | mdpi.com |
| Neoplastic Keratinocytes | Activation (Sustained Phosphorylation) | Inhibition of cell growth | oup.commdpi.com | |
| Myoblasts (C2C12) | Inhibition (Reduced Phosphorylation) | Inhibition of myogenesis | hmdb.ca | |
| T-cells (Jurkat) | Inhibition of induced activation | Modulation of T-cell function | nih.gov | |
| p38 MAPK | Skeletal Muscle (C2C12) | Activation (Phosphorylation) | Increased glucose uptake | mdpi.comnih.gov |
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation / Other Names |
|---|---|
| Eicosapentaenoic Acid | EPA |
| Peroxisome Proliferator-Activated Receptor-gamma | PPARγ |
| Peroxisome Proliferator-Activated Receptor-beta/delta | PPARβ/δ |
| Peroxisome Proliferator-Activated Receptor-alpha | PPARα |
| Retinoid X Receptor | RXR |
| Cyclin D1 | - |
| p21 | - |
| p27 | - |
| Perilipin 2 | PLIN2, ADFP |
| Elongation of Very Long Chain Fatty Acids 4 | ELOVL4 |
| Sterol O-acyltransferase 1 | SOAT1 |
| LC3BII | - |
| Mitogen-Activated Protein Kinase | MAPK |
| Extracellular-Signal-Regulated Kinases 1/2 | ERK1/2 |
| p38 Mitogen-Activated Protein Kinase | p38 MAPK |
| Raf | - |
| G-protein coupled receptor 120 | GPR120 |
| CCAAT/enhancer-binding protein β | C/EBPβ |
| RAS | - |
| AMP-activated protein kinase | AMPK |
| Palmitic Acid | - |
| Vascular Endothelial Growth Factor | VEGF |
c-Jun NH2-terminal Kinase (JNK) Pathway
Eicosapentaenoic acid (EPA) has been shown to influence the c-Jun N-terminal Kinase (JNK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. In human umbilical vein endothelial cells (HUVECs), EPA can inhibit the activation of the JNK pathway. researchgate.net Specifically, EPA has been found to reduce the phosphorylation of transforming growth factor beta-activated kinase-1 (Tak-1) and JNK. researchgate.net This inhibitory action on the Tak-1-JNK pathway has been linked to the activation of G protein-coupled receptor 120 (GPR120). researchgate.net
In the context of atherosclerosis, EPA's modulation of the JNK pathway appears to be a key mechanism of its anti-inflammatory effects. By activating the miR-1a-3p/sFRP1/Wnt/PCP-JNK signaling cascade in macrophages, highly purified EPA has been shown to decrease inflammation and oxidative stress. nih.gov Studies have demonstrated that EPA can inhibit the phosphorylation of JNK in macrophages, an effect that is mimicked by GPR120 agonists. researchgate.net Furthermore, in HepG2 liver cancer cells, EPA induces apoptosis through a pathway involving the generation of reactive oxygen species (ROS), an increase in cytoplasmic calcium, and the subsequent activation of JNK. nih.gov This suggests that the role of EPA in the JNK pathway can be context-dependent, leading to either anti-inflammatory or pro-apoptotic outcomes.
Regulation of Phosphoinositide 3-Kinase (PI3K) Pathway
Eicosapentaenoic acid (EPA) has been shown to modulate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism. mdpi.com In differentiated PC12 cells, a model for neuronal cells, treatment with EPA led to a significant increase in the phosphorylation of Akt, a downstream target of PI3K. nih.gov This activation of the PI3K/Akt pathway by EPA was associated with protection against nerve growth factor withdrawal-induced cell death and a suppression of caspase-3 activity. nih.gov
In human umbilical vein endothelial cells (HUVECs), EPA has been observed to inhibit tumor necrosis factor-alpha (TNF-α)-induced expression of the adaptor protein Lnk through the PI3K/Akt pathway. nih.gov This effect was accompanied by a decrease in the amount of activated, phosphorylated Akt. nih.gov Furthermore, in the context of endothelial cell anoikis (detachment-induced apoptosis), EPA protects against this process by restoring the expression of cFLIP, an inhibitor of apoptosis. This restoration is mediated in part through the PI3-kinase/Akt pathway. ahajournals.org Studies in breast cancer cells have also indicated that EPA can decrease the ratio of phosphorylated Akt to total Akt, suggesting an inhibitory effect on this proliferative signaling pathway. mdpi.com
However, the effect of EPA on the PI3K/Akt pathway can be cell-type specific. For instance, in adipocytes, the stimulatory effect of EPA on visfatin secretion involves the activation of the AMPK pathway, but not the PI3K pathway. scispace.com
G Protein-Coupled Receptor (GPCR) Mediated Signaling (e.g., GPR120)
Eicosapentaenoic acid (EPA) is a natural ligand for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). frontiersin.org This receptor is expressed in various cell types, including macrophages, adipocytes, and intestinal cells, and plays a crucial role in mediating the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids. mdpi.comnih.gov
Upon binding to GPR120, EPA can trigger a cascade of intracellular signaling events. In macrophages, EPA treatment has been shown to increase the protein expression of GPR120 and subsequently activate downstream signaling pathways, including the Raf-ERK1/2-IKKβ-NF-κB p65 pathway, leading to the production of inducible nitric oxide synthase (iNOS). mdpi.com The activation of GPR120 by EPA can also inhibit inflammatory signaling pathways by interfering with the activation of TAK1, a key kinase in both TLR and TNF-α signaling. nih.gov This anti-inflammatory action is mediated through a β-arrestin2/TAB1 dependent mechanism. nih.gov
In the context of vascular smooth muscle cells, EPA's activation of GPR120 has been linked to the attenuation of abdominal aortic aneurysm development by inhibiting the Tak-1-JNK pathway. researchgate.net Furthermore, GPR120 activation by EPA in adipocytes can enhance glucose uptake. nih.govufv.br The expression of GPR120 itself can be influenced by dietary intake of its ligands, including EPA. mdpi.com
Calcium and Cyclic AMP (cAMP) Signaling Modulation
Eicosapentaenoic acid (EPA) has been demonstrated to modulate intracellular calcium (Ca2+) signaling in various cell types, which in turn affects a range of cellular processes. In human red blood cells, EPA can stimulate eryptosis (programmed cell death of red blood cells) through an increase in intracellular Ca2+ levels. cas.cznih.gov This was evidenced by an increase in Fluo4 fluorescence, an indicator of intracellular Ca2+, following EPA exposure. cas.cz
In vascular smooth muscle cells, EPA has been shown to inhibit angiotensin II-induced calcium mobilization. nih.govoup.com Specifically, EPA decreases the peak intracellular calcium response to angiotensin II, reduces the amount of calcium released from the sarcoplasmic reticulum, and diminishes cation influx after stimulation. nih.govoup.com
Furthermore, the modulation of calcium signaling by EPA is interconnected with other signaling pathways. For instance, in skeletal muscle cells, EPA induces the generation of intracellular calcium, which then leads to the activation of calcium/calmodulin-dependent protein kinase kinase (CaMKK). nih.govnih.gov This CaMKK activation is an upstream event for the phosphorylation and activation of AMP-activated protein kinase (AMPK). nih.govmdpi.com In T cells, omega-3 polyunsaturated fatty acids, including EPA, have been shown to modulate calcium signaling, which can in turn affect T cell activation and function. aai.org
AMP-Activated Protein Kinase (AMPK) Pathway Activation
Eicosapentaenoic acid (EPA) is a known activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. In various cell types, including endothelial cells and skeletal muscle cells, EPA treatment leads to an increase in the phosphorylation of AMPK at threonine 172, which is essential for its activity. nih.govplos.org This activation is often accompanied by the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase (ACC). plos.org
The activation of AMPK by EPA has been linked to several beneficial effects. In endothelial cells, EPA-induced AMPK activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production and improved endothelial function. plos.orgnih.gov This effect is mediated, at least in part, through the upregulation of uncoupling protein-2 (UCP-2). plos.org
In skeletal muscle cells, EPA-mediated AMPK activation is crucial for glucose metabolism. EPA treatment increases the AMP:ATP ratio, which stimulates AMPK phosphorylation, leading to enhanced glucose uptake and the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. nih.govnih.gov This process is also associated with the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and AS160, a key regulator of GLUT4 translocation. nih.gov
The mechanism of AMPK activation by EPA can also involve upstream kinases. In skeletal muscle cells, EPA-induced increases in intracellular calcium lead to the activation of calcium/calmodulin-dependent protein kinase kinase (CaMKK), which in turn phosphorylates and activates AMPK. nih.govmdpi.com
The following table summarizes the effects of EPA on the AMPK pathway in different cell types.
| Cell Type | Key Findings | References |
| Endothelial Cells | EPA increases AMPK phosphorylation, leading to eNOS phosphorylation and improved endothelial function. | plos.org, nih.gov |
| Skeletal Muscle Cells | EPA activates AMPK, which enhances glucose uptake and GLUT4 translocation. | nih.gov, nih.gov |
| Adipocytes | EPA activates AMPK, which may be involved in regulating fatty acid oxidation. | researchgate.net |
Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK) Involvement
The activation of the AMP-activated protein kinase (AMPK) pathway by eicosapentaenoic acid (EPA) can be mediated through the involvement of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK). nih.govmdpi.com This mechanism has been particularly elucidated in skeletal muscle cells.
Studies have shown that EPA treatment in C2C12 skeletal muscle cells leads to an increase in intracellular calcium concentrations. nih.govmdpi.com This rise in cytosolic calcium activates CaMKK. mdpi.com Activated CaMKK then phosphorylates and activates AMPK. plos.org The involvement of CaMKK in EPA-mediated AMPK activation has been confirmed through the use of STO-609, a specific inhibitor of CaMKK. mdpi.com Treatment with STO-609 was found to attenuate the EPA-induced phosphorylation of AMPK, as well as subsequent downstream effects like glucose uptake and GLUT4 translocation. mdpi.com
This CaMKK-dependent activation of AMPK represents a crucial link between EPA-induced calcium signaling and the regulation of cellular energy metabolism. nih.govnih.gov
Regulation of Glucose Uptake (e.g., GLUT4 translocation)
Eicosapentaenoic acid (EPA) plays a significant role in regulating glucose uptake in skeletal muscle, primarily through its effects on the translocation of glucose transporter type 4 (GLUT4). nih.govnih.gov GLUT4 is the major insulin-regulated glucose transporter in skeletal muscle and its translocation from intracellular storage vesicles to the plasma membrane is a critical step in glucose uptake. diabetesjournals.orgphysiology.org
EPA treatment has been shown to increase glucose uptake in skeletal muscle cells in a time-dependent manner. nih.gov This enhanced glucose uptake is a direct consequence of increased GLUT4 translocation to the plasma membrane, an effect that is comparable to that of insulin (B600854). nih.gov The mechanism underlying this effect is closely tied to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov
In C2C12 skeletal muscle cells, EPA stimulates the phosphorylation of AMPK and its downstream target, AS160, a protein that regulates GLUT4 translocation. nih.gov The involvement of AMPK in this process is confirmed by studies showing that the inhibition of AMPK, either through a chemical inhibitor (compound C) or by using siRNA to knock down AMPKα2, blocks the EPA-induced increase in glucose uptake and GLUT4 translocation. nih.gov
Furthermore, the upstream signaling events leading to AMPK activation, such as the increase in intracellular calcium and the activation of CaMKK, are also essential for EPA's effect on GLUT4 translocation. nih.govmdpi.com The chelation of intracellular calcium or the inhibition of CaMKK abrogates the stimulatory effect of EPA on both glucose uptake and GLUT4 translocation. mdpi.com
The following table provides a summary of research findings on EPA's effect on GLUT4 translocation.
| Cell Type | Experimental Observation | Conclusion | References |
| C2C12 myotubes | EPA treatment increased GLUT4 translocation to the plasma membrane. | EPA promotes glucose uptake by enhancing GLUT4 translocation. | nih.gov |
| C2C12 cells | Inhibition of AMPK blocked EPA-induced GLUT4 translocation. | The effect of EPA on GLUT4 is dependent on AMPK activation. | nih.gov |
| L6 cells | EPA treatment increased 2-deoxy-d[H3]-glucose (2-DG) uptake over time. | EPA stimulates glucose uptake in a time-dependent manner. | nih.gov |
Gene Expression Regulation by Eicosapentaenoic Acid
Eicosapentaenoic acid (EPA) plays a significant role in modulating gene expression, thereby influencing a variety of cellular processes, particularly those related to inflammation and lipid metabolism. nih.gov Its effects are mediated through the regulation of transcription factor activity, leading to differential expression of genes involved in inflammatory responses and metabolic pathways. nih.govmdpi.com
Modulation of Transcription Factor Activity (e.g., NF-κB, TFEB, NRF2)
Eicosapentaenoic acid (EPA) influences the activity of several key transcription factors that are central to cellular stress responses and inflammation. One of the most well-documented effects of EPA is its inhibition of Nuclear Factor-kappaB (NF-κB) activation. nih.govresearchgate.net NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov EPA can prevent the activation of NF-κB, which in turn suppresses the expression of target genes like tumor necrosis factor-alpha (TNF-α). nih.gov The inhibitory effect of EPA on NF-κB activation is thought to occur by preventing the phosphorylation of IκBα, the inhibitory subunit that keeps NF-κB inactive in the cytoplasm. nih.gov Studies have shown that EPA pretreatment can attenuate the activation of NF-κB signaling induced by inflammatory stimuli. frontiersin.org
In addition to its effects on NF-κB, EPA has been shown to up-regulate genes involved in the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. jacc.org The NRF2 pathway is crucial for protecting cells against oxidative stress and has anti-inflammatory functions. jacc.org By promoting the expression of NRF2 target genes, EPA can enhance the cell's antioxidant defenses and contribute to an anti-inflammatory cellular environment. jacc.org There is a complex interplay between NF-κB and NRF2, where the upregulation of NRF2 can lead to a decrease in NF-κB-regulated pro-inflammatory responses. mdpi.com
While the direct modulation of Transcription Factor EB (TFEB) by EPA is less extensively documented in the readily available literature, EPA's known roles in influencing lipid metabolism and cellular stress responses suggest a potential for interaction, given TFEB's central role in regulating lysosomal biogenesis and autophagy.
Differential Effects on Inflammatory Gene Expression
EPA exerts a profound and differential effect on the expression of genes involved in the inflammatory process. This includes the downregulation of pro-inflammatory cytokines, modulation of genes related to immune cell movement, and regulation of key receptors involved in the innate immune response. mdpi.comnih.gov
Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ)
A significant aspect of EPA's anti-inflammatory action is its ability to decrease the production of potent pro-inflammatory cytokines. ijper.org Research has consistently demonstrated that EPA can reduce the expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govd-nb.infomedscimonit.com For instance, in human monocytic THP-1 cells, pre-incubation with EPA significantly decreased the lipopolysaccharide (LPS)-induced production and expression of TNF-α. nih.gov Similarly, studies in rats with polycystic ovary syndrome showed that EPA treatment significantly reduced the levels of IL-1β and TNF-α. medscimonit.com EPA supplementation has also been linked to the downregulation of these pro-inflammatory cytokines in various inflammatory conditions. ijper.org Furthermore, EPA exposure has been shown to reduce the expression of genes involved in the Interferon-gamma (IFN-γ) response pathway in nonactivated CD4+ T cells. jacc.org
The table below summarizes the effect of EPA on the expression of key pro-inflammatory cytokines based on findings from various studies.
| Cytokine | Cell/Animal Model | Effect of EPA | Reference |
| TNF-α | Human monocytic THP-1 cells | Decreased expression | nih.gov |
| TNF-α | Rats with PCOS | Reduced levels | medscimonit.com |
| IL-1β | Rats with PCOS | Reduced levels | medscimonit.com |
| IL-6 | Macrophages | Decreased expression | researchgate.net |
| IFN-γ | Human nonactivated CD4+ T cells | Reduced response pathway | jacc.org |
Modulation of Chemotaxis-Related Genes (e.g., CCR5, CCL9)
Eicosapentaenoic acid can influence the migration of inflammatory cells by modulating the expression of genes related to chemotaxis. In a study on obese mice, EPA supplementation was found to downregulate the expression of C-C motif chemokine receptor 5 (CCR5) and C-C motif chemokine 9 (CCL9) in visceral adipose tissue. nih.govmdpi.com CCR5 is a receptor for several chemokines and plays a role in the recruitment of immune cells to sites of inflammation. nih.gov The downregulation of these genes by EPA suggests a mechanism by which it can reduce the infiltration of inflammatory cells into tissues, thereby mitigating inflammation. mdpi.com
The following table highlights the effect of EPA on specific chemotaxis-related genes.
| Gene | Tissue/Cell Model | Effect of EPA | Reference |
| CCR5 | Visceral adipose tissue of obese mice | Downregulated | nih.govmdpi.com |
| CCL9 | Visceral adipose tissue of obese mice | Downregulated | nih.gov |
Regulation of Toll-like Receptors (TLRs)
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. mdpi.com EPA has been shown to modulate the signaling of TLRs, particularly TLR4. mdpi.comresearchgate.net It can attenuate the activation of the TLR4 signaling pathway, which is a key trigger of the inflammatory response in conditions like obesity. mdpi.comresearchgate.net By inhibiting TLR4 signaling, EPA can reduce the subsequent activation of NF-κB and the expression of pro-inflammatory genes. mdpi.com Studies have demonstrated that EPA can mitigate the activation of the NF-κB pathway induced by TLR agonists. mdpi.com In a study on rats with polycystic ovary syndrome, EPA treatment led to a significant decrease in the expression of TLR4. medscimonit.com
This table summarizes the regulatory effect of EPA on Toll-like Receptors.
| Receptor | Model | Effect of EPA | Reference |
| TLR4 | Rats with PCOS | Decreased expression | medscimonit.com |
| TLRs | Visceral adipose tissue of obese mice | Downregulated | nih.gov |
Regulation of Lipid Metabolism-Related Genes
Eicosapentaenoic acid significantly influences the expression of genes involved in lipid metabolism. nih.govnih.gov Studies in various cell and animal models have demonstrated that EPA can alter the expression of genes responsible for fatty acid synthesis, desaturation, and oxidation. nih.govresearchgate.net
For example, in THP-1 cells, EPA-rich oil was shown to alter the expression of genes such as stearoyl-CoA desaturase (SCD) and fatty acid desaturase-1 and -2 (FADS1 and FADS2). nih.gov Specifically, the expression of SCD and FADS2 was decreased in cells treated with serum from individuals supplemented with EPA. nih.govnih.gov In rainbow trout, EPA treatment in preadipocytes induced an increase in the expression of transcription factors peroxisome proliferator-activated receptor alpha (ppara) and pparb, suggesting an activation of fatty acid oxidation. mdpi.com Furthermore, in C2C12 mouse myocyte cells, EPA treatment increased the gene expression of lipoprotein lipase (B570770) (Lpl). usda.gov
EPA's effects on lipid metabolism are also mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARβ/γ, with minimal effects on PPARγ. nih.gov This activation is consistent with a role for EPA in treating aspects of dyslipidemia. nih.govnih.gov
The table below provides a summary of the effects of EPA on key genes involved in lipid metabolism.
| Gene | Cell/Animal Model | Effect of EPA | Reference |
| SCD | THP-1 cells | Decreased expression | nih.govnih.gov |
| FADS1 | THP-1 cells | Decreased expression | nih.gov |
| FADS2 | THP-1 cells | Decreased expression | nih.govnih.gov |
| ppara | Rainbow trout preadipocytes | Increased expression | mdpi.com |
| pparb | Rainbow trout preadipocytes | Increased expression | mdpi.com |
| Lpl | C2C12 mouse myocyte cells | Increased expression | usda.gov |
Modulation of Steroyl-CoA Desaturase (SCD)
Eicosapentaenoic acid has been shown to influence the expression of Stearoyl-CoA Desaturase (SCD), a critical enzyme in fatty acid metabolism. SCD catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids, primarily converting stearic acid and palmitic acid into oleic acid and palmitoleic acid, respectively. researchgate.net
In a study involving rats with chemotherapy-induced fatty liver, dietary supplementation with fish oil containing EPA and docosahexaenoic acid (DHA) led to the downregulation of SCD1 expression in the liver. mdpi.comnih.gov This suggests that EPA can counteract the upregulation of SCD1 expression that may be induced by certain pathological states. mdpi.com Another study on mature 3T3-L1 adipocytes reported that a high dose of EPA decreased SCD1 gene expression. foodandnutritionresearch.net However, a different study using a lower concentration of EPA on the same cell line showed an increase in SCD1 mRNA expression. foodandnutritionresearch.net These seemingly contradictory findings suggest that the effect of EPA on SCD1 expression may be dose-dependent.
The regulation of SCD by EPA is significant as the ratio of saturated to monounsaturated fatty acids is crucial for cellular function and has been implicated in various diseases. researchgate.net
Regulation of Fatty Acid Desaturase-1 and -2 (FADS1, FADS2)
Eicosapentaenoic acid plays a role in regulating the expression of Fatty Acid Desaturase-1 (FADS1) and Fatty Acid Desaturase-2 (FADS2). These enzymes are key in the metabolic pathway that synthesizes long-chain polyunsaturated fatty acids. nih.gov FADS2 is responsible for the delta-6 desaturation step, while FADS1 carries out the delta-5 desaturation. nih.govresearchgate.net
Research on differentiated 3T3-L1 adipocytes has demonstrated that EPA can reduce the gene expression of both Fads1 and Fads2. nih.gov This reduction in gene expression was also reflected in the protein levels of FADS2. nih.gov In a study on rats, dietary fish oil containing EPA was found to increase the expression of FADS2 in the liver of animals that had undergone chemotherapy. mdpi.com These findings indicate that EPA can modulate the endogenous synthesis of polyunsaturated fatty acids by influencing the expression of key desaturase enzymes.
Effects on Adipogenic Gene Expression (e.g., PPARγ, Acetyl-CoA Carboxylase)
Eicosapentaenoic acid has been demonstrated to significantly influence the expression of genes that promote the formation of fat cells, a process known as adipogenesis. Key among these are Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Acetyl-CoA Carboxylase (ACC). researchgate.net PPARγ is a master regulator of adipocyte differentiation, while ACC is the rate-limiting enzyme in the synthesis of new fatty acids. nih.gov
In studies using 3T3-L1 adipocytes, EPA has been shown to significantly down-regulate the expression of both PPARγ and ACC. researchgate.netnih.gov This suppression of adipogenic genes is associated with a decrease in intracellular lipid accumulation. researchgate.netnih.gov For instance, treating 3T3-L1 adipocytes with EPA resulted in a significant decrease in lipid accumulation and a marked reduction in the mRNA levels of PPARγ and ACC. researchgate.netnih.gov Further research has indicated that EPA's inhibitory effect on adipogenesis may be sufficient to reduce white adipose tissue mass by being present only during the differentiation stage of preadipocytes. nih.gov
The table below summarizes the effect of EPA on adipogenic gene expression in 3T3-L1 adipocytes.
| Gene | Cell Line | Effect of EPA | Reference |
| PPARγ | 3T3-L1 | Down-regulation | researchgate.netnih.gov |
| ACC | 3T3-L1 | Down-regulation | researchgate.netnih.gov |
Effects on Lipolytic Gene Expression (e.g., Carnitine Palmitoyltransferase I-a)
Eicosapentaenoic acid has been found to stimulate lipolysis, the breakdown of stored fats, by up-regulating the expression of key lipolytic genes. A pivotal enzyme in this process is Carnitine Palmitoyltransferase I-a (CPT1-a), which is a component of the fatty-acid shuttle system essential for the mitochondrial oxidation of long-chain fatty acids. researchgate.net
In a study utilizing 3T3-L1 adipocytes, the addition of EPA led to a significant increase in the release of glycerol (B35011) and free fatty acids into the medium, indicating enhanced lipolysis. researchgate.net Concurrently, the mRNA level of CPT1-a was significantly elevated by EPA. researchgate.netnih.gov Specifically, EPA supplementation resulted in a 2.3-fold increase in CPT-Iα mRNA levels compared to the control. nih.gov This suggests that EPA promotes the mitochondrial beta-oxidation of fatty acids by inducing the expression of the CPT1-a gene. nih.gov Upregulation of Cpt1a by EPA has also been observed in intestinal cells and is thought to contribute to the inhibitory effect of EPA on Th1 cell differentiation. bmbreports.org
The table below summarizes the effect of EPA on the expression of a key lipolytic gene.
| Gene | Cell Line/Tissue | Effect of EPA | Reference |
| CPT1-a | 3T3-L1 adipocytes | Up-regulation | researchgate.netnih.gov |
| Cpt1a | Intestinal cells | Up-regulation | bmbreports.org |
Regulation of Fatty Acid Binding Protein 4 (FABP4)
Eicosapentaenoic acid has been shown to regulate the expression and secretion of Fatty Acid Binding Protein 4 (FABP4), also known as A-FABP or aP2. FABP4 is an adipokine primarily expressed in adipocytes and macrophages and is involved in the transport of fatty acids and the development of insulin resistance and atherosclerosis. nih.govnih.gov
Studies have demonstrated that omega-3 fatty acids, including EPA, can decrease circulating levels of FABP4. nih.gov In differentiated 3T3-L1 adipocytes, treatment with EPA significantly reduced the gene expression and long-term (24-hour) secretion of FABP4. nih.govresearchgate.net This effect is thought to be mediated, at least in part, by the reduction in the gene expression of PPARγ2 and C/EBPα, which are critical transcription factors for adipocyte differentiation. nih.gov However, in other cell types, such as human ocular choroidal fibroblasts and human nonpigmented ciliary epithelium cells, EPA has been shown to increase the expression and secretion of FABP4. mdpi.com This suggests that the regulatory effect of EPA on FABP4 may be cell-type specific. mdpi.com
The table below summarizes the varied effects of EPA on FABP4 expression in different cell types.
| Cell Type | Effect of EPA on FABP4 Expression | Reference |
| 3T3-L1 adipocytes | Decrease | nih.govresearchgate.net |
| RAW264.7 macrophages | Repression | nih.gov |
| Human ocular choroidal fibroblasts | Increase | mdpi.com |
| Human nonpigmented ciliary epithelium cells | Increase | mdpi.com |
Impact on Cell Cycle Regulation Genes (e.g., Cyclins)
Eicosapentaenoic acid has been shown to modulate the expression of genes involved in cell cycle regulation, which can lead to cell cycle arrest and inhibition of cell proliferation. mdpi.com The progression of the cell cycle is controlled by the coordinated action of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. spandidos-publications.com
In human neuroblastoma LA-N-1 cells, EPA treatment triggered a G0/G1 phase cell cycle arrest, which was associated with a concentration-dependent decrease in the protein expression of CDK2 and cyclin E. mdpi.com Similarly, in human leukemia cell lines, conjugated EPA induced G1 phase arrest and increased the protein levels of cyclin E while significantly decreasing cyclin B. spandidos-publications.com In contrast, a study on THP-1 macrophages found that EPA could increase the expression of genes involved in the cell cycle, including cyclins and CDKs like CCNE1 and CDK2. mdpi.com Furthermore, an epoxide metabolite of EPA, 17,18-epoxy-EPA, has been found to decrease cell proliferation by down-regulating the cyclin D1/CDK4 complex. nih.govnih.gov These findings indicate that EPA and its metabolites can influence cell cycle progression by altering the expression of key regulatory proteins, although the specific effects may vary depending on the cell type and the form of EPA.
The table below summarizes the effects of EPA on key cell cycle regulatory genes in different cancer cell lines.
| Cell Line | Gene/Protein | Effect of EPA | Outcome | Reference |
| Human neuroblastoma LA-N-1 | CDK2, Cyclin E | Down-regulation | G0/G1 arrest | mdpi.com |
| Human leukemia NALM-6 & HL-60 | Cyclin E | Increase | G1 arrest | spandidos-publications.com |
| Human leukemia NALM-6 & HL-60 | Cyclin B | Decrease | G1 arrest | spandidos-publications.com |
| Brain microvascular endothelial bEND.3 | Cyclin D1/CDK4 | Down-regulation (by 17,18-epoxy-EPA) | S-phase interruption | nih.govnih.gov |
Modulation of Apoptosis-Related Genes
Eicosapentaenoic acid has been demonstrated to modulate the expression of genes involved in apoptosis, or programmed cell death, a critical process for removing damaged or unwanted cells. mdpi.com EPA can induce apoptosis in cancer cells through multiple pathways. mdpi.com
In human colon adenoma cells, EPA was found to have a marked influence on the expression of several genes related to apoptosis. researchgate.netnih.gov Studies on human neuroblastoma LA-N-1 cells have shown that EPA induces apoptosis, which is accompanied by an up-regulation of Bax, a pro-apoptotic protein, and activated caspase-3 and caspase-9 proteins. mdpi.com Concurrently, the expression of the anti-apoptotic protein Bcl-XL was down-regulated. mdpi.com The activation of caspase-9 suggests that EPA-induced apoptosis in these cells is mediated through the intrinsic, or mitochondrial, pathway. mdpi.com In THP-1 macrophages, EPA has also been shown to regulate the retinoic acid-mediated apoptosis signaling pathway. mdpi.com These findings highlight EPA's ability to influence cell fate by modulating the expression of key genes that control the apoptotic machinery. mdpi.com
The table below details the effects of EPA on specific apoptosis-related genes in cancer cell lines.
| Cell Line | Gene/Protein | Effect of EPA | Pathway Implication | Reference |
| Human neuroblastoma LA-N-1 | Bax | Up-regulation | Pro-apoptotic | mdpi.com |
| Human neuroblastoma LA-N-1 | Bcl-XL | Down-regulation | Pro-apoptotic | mdpi.com |
| Human neuroblastoma LA-N-1 | Activated Caspase-3 | Up-regulation | Execution of apoptosis | mdpi.com |
| Human neuroblastoma LA-N-1 | Activated Caspase-9 | Up-regulation | Intrinsic pathway | mdpi.com |
Regulation of MicroRNA (miRNA) Expression Profiles
Eicosapentaenoic acid (EPA) has been shown to modulate the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. By altering miRNA expression profiles, EPA can influence a variety of cellular pathways, including those involved in inflammation, cell proliferation, and metabolism.
In the context of obesity and inflammation, EPA supplementation in obese mice has been found to alter the miRNA expression profile in visceral adipose tissue. oup.com A study identified 62 differentially expressed miRNAs in the visceral adipose tissue of mice fed a high-fat diet supplemented with EPA compared to a high-fat diet alone. oup.comnih.gov Notably, EPA treatment reduced the expression of pro-inflammatory miRNAs such as miR-146b and miR-125b-5p. nih.gov Conversely, EPA upregulated miR-30a-3p, which is known to indirectly downregulate inflammatory targets. nih.gov These changes in miRNA expression were associated with the downregulation of genes linked to inflammation, chemotaxis, and insulin resistance. oup.comnih.gov
In cancer cell lines, EPA has also demonstrated the ability to modulate miRNA expression. For instance, in estrogen receptor-positive breast cancer cells (MCF-7), a combination of alpha-linolenic acid (ALA), EPA, and docosahexaenoic acid (DHA) significantly reduced the expression of the oncogenic miR-21 in a time-dependent manner. nih.govfrontiersin.org In colon cancer cells, EPA was found to upregulate miR-101. This upregulation was linked to the inhibition of cyclooxygenase-2 (Cox-2), a key enzyme in the inflammatory process and cancer progression. nih.govcapes.gov.br The mechanism appears to involve the metabolism of EPA by 15-lipoxygenase-1 (15-LOX-1) to produce resolvin E3, which in turn promotes miR-101 expression. nih.govcapes.gov.br
Furthermore, EPA's influence on miRNA extends to brown adipogenesis, where it has been shown to upregulate miRNAs that promote this process, such as miR-30b and miR-378, through the free fatty acid receptor 4 (Ffar4) signaling pathway. bmbreports.org These findings highlight the role of EPA as a significant regulator of miRNA expression, providing a molecular mechanism for its diverse physiological effects.
Table 1: Regulation of miRNA Expression by Eicosapentaenoic Acid
Cellular Processes and Functional Outcomes
Modulation of Inflammatory Responses at the Cellular Level
Eicosapentaenoic acid (EPA) exerts significant anti-inflammatory effects at the cellular level through multiple mechanisms. A primary mode of action is its ability to be incorporated into the phospholipids (B1166683) of cell membranes, where it competes with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA). cncb.ac.cnahajournals.org This competition reduces the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandins (B1171923) and leukotrienes. cncb.ac.cntandfonline.com Furthermore, EPA itself is a substrate for cyclooxygenase and lipoxygenase enzymes, leading to the production of eicosanoids that are generally less inflammatory or even anti-inflammatory compared to their AA-derived counterparts. cncb.ac.cnnih.gov
EPA also modulates inflammatory signaling pathways. It has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. cncb.ac.cnnih.gov In human monocytes, EPA has been observed to decrease the lipopolysaccharide (LPS)-induced activation of NF-κB, which is associated with reduced phosphorylation of the inhibitory protein IκB. cncb.ac.cn This inhibition of NF-κB activation leads to a decrease in the expression of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov
Moreover, EPA can influence the expression of adhesion molecules on the surface of endothelial cells and leukocytes, thereby reducing the adhesion and migration of immune cells to sites of inflammation. ahajournals.org In human umbilical vein endothelial cells (HUVECs), EPA has been shown to reduce the expression of adhesion molecules. ahajournals.org The anti-inflammatory actions of EPA are also mediated by its metabolites, such as resolvins of the E-series (e.g., RvE1, RvE2, and RvE3), which actively promote the resolution of inflammation. nih.gov
Alleviation of Oxidative Stress (e.g., NRF2 translocation, HO-1, NQO1)
Eicosapentaenoic acid (EPA) contributes to the alleviation of oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response pathway. NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov
Studies have shown that EPA treatment can enhance the translocation of NRF2 to the nucleus. nih.govnih.gov Once in the nucleus, NRF2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. nih.govnih.gov Among the key genes upregulated by the EPA-mediated activation of NRF2 are heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.govresearchgate.net
In human umbilical vein endothelial cells, EPA has been demonstrated to increase the expression of HO-1 in a time- and concentration-dependent manner. nih.gov This induction of HO-1 was shown to be dependent on NRF2 activation and contributed to the protective effect of EPA against hydrogen peroxide-induced cell death. nih.gov Similarly, in both T cells and endothelial cells, EPA treatment has been found to increase the transcription of HMOX1 (the gene encoding HO-1) and NQO1. nih.gov Esters of EPA with hydroxy fatty acids have also been identified as potent activators of NRF2, leading to increased expression of NRF2-dependent antioxidant enzymes. researchmap.jpresearchgate.net
The activation of the NRF2 pathway by EPA and its derivatives leads to an enhanced cellular antioxidant defense system, thereby protecting cells from oxidative damage. nih.govresearchmap.jp
Table 2: EPA's Role in Alleviating Oxidative Stress
Regulation of Autophagic Flux and Lysosomal Function
Eicosapentaenoic acid (EPA) has been found to regulate autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins, which is crucial for maintaining cellular homeostasis.
In the context of lipotoxicity, where an overload of lipids can impair cellular function, EPA has been shown to restore autophagic flux. tandfonline.comnih.gov In kidney proximal tubular cells, lipid overload can lead to a suppression of autophagy due to lysosomal dysfunction. tandfonline.comnih.gov Supplementation with EPA has been demonstrated to restore lysosomal function and improve autophagic flux in these cells. nih.govtandfonline.comnih.gov This restoration of autophagy by EPA helps to alleviate the hallmarks of lipotoxicity, including phospholipid accumulation in lysosomes and mitochondrial dysfunction. nih.govtandfonline.com
The mechanism by which EPA regulates autophagy can involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn can inhibit the mechanistic target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a negative regulator of autophagy. researchgate.netfrontiersin.org In nucleus pulposus cells, EPA has been shown to promote autophagy via the activation of the AMPK signaling pathway. frontiersin.org
Furthermore, EPA can enhance the activity of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov By stimulating TFEB, EPA not only promotes the autophagic process but also enhances lysosomal functions. nih.gov The ability of EPA to induce autophagy has been observed in various cell types, contributing to its protective effects against cellular stress. researchgate.netembopress.org
Influence on Immune Cell Polarization (e.g., T-cell differentiation)
Eicosapentaenoic acid (EPA) plays a significant role in modulating the differentiation and polarization of immune cells, particularly T-helper (Th) cells, which are critical for orchestrating the adaptive immune response.
EPA has been shown to influence the balance between different Th cell subsets. It generally suppresses the differentiation of pro-inflammatory Th1 and Th17 cells while having a lesser or even a promoting effect on the differentiation of Th2 and regulatory T (Treg) cells. biorxiv.orgresearchgate.net In vitro studies have demonstrated that EPA can reduce the differentiation of CD4+ T cells towards the Th1 and Th17 lineages. biorxiv.orgmdpi.com This effect is associated with a decrease in the production of their signature cytokines, such as interferon-gamma (IFN-γ) for Th1 cells and interleukin-17 (IL-17) for Th17 cells. bmbreports.org
The molecular mechanisms underlying these effects involve the modulation of key transcription factors that govern Th cell differentiation. For instance, EPA exposure has been linked to the downregulation of transcription factors essential for Th2 and Th9 differentiation. biorxiv.org Furthermore, EPA can induce the differentiation of Tregs, which have immunosuppressive functions, through a mechanism that may involve the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). frontiersin.orgnih.gov
Table 3: Chemical Compounds Mentioned
Effects on Endoplasmic Reticulum (ER) Stress
Eicosapentaenoic acid (EPA) has been shown to modulate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov This cellular stress response is implicated in the pathogenesis of various metabolic and inflammatory diseases. nih.govmdpi.com EPA's effects on ER stress are multifaceted, involving the regulation of key signaling pathways and the expression of stress-related proteins.
In various cellular models, EPA pretreatment has demonstrated a significant capacity to attenuate ER stress induced by inflammatory stimuli such as lipopolysaccharide (LPS). nih.govbiorxiv.org This is evidenced by the reduced expression of several ER stress markers. biorxiv.orgdiabetesjournals.org For instance, studies have shown that EPA can decrease the expression of activating transcription factor 4 (ATF4), DNA damage-inducible transcript 3 (DDIT3, also known as CHOP), and heat shock protein family A (Hsp70) member 5 (HSPA5, also known as GRP78 or BiP). biorxiv.orgdiabetesjournals.orgresearchgate.net The reduction of these markers at both the gene and protein levels suggests that EPA helps restore cellular homeostasis under conditions of stress. biorxiv.org
One of the proposed mechanisms for EPA's action is through the activation of autophagy. frontiersin.orgnih.gov Autophagy is a cellular process that removes damaged organelles and protein aggregates, and it can effectively repair ER stress. frontiersin.orgnih.gov Research has indicated that EPA can promote autophagy, thereby reducing the apoptosis of nucleus pulposus cells and inhibiting the degradation of the extracellular matrix in the context of intervertebral disc degeneration. frontiersin.orgnih.gov
Furthermore, EPA's influence on ER stress is linked to its anti-inflammatory properties. biorxiv.org By mitigating the inflammatory response, EPA can indirectly alleviate the downstream induction of ER stress. biorxiv.org This is partly achieved through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). biorxiv.orgdiabetesjournals.org The protective effects of EPA against ER stress have been shown to be dependent on PPARα, as the inhibition of this receptor abolishes EPA's ability to reduce ER stress markers. biorxiv.orgdiabetesjournals.org
Table 1: Effects of Eicosapentaenoic Acid on Key ER Stress Markers
| Marker | Full Name | Function in ER Stress | Effect of EPA |
|---|---|---|---|
| ATF4 | Activating Transcription Factor 4 | Upregulates genes involved in amino acid metabolism and antioxidant response. biorxiv.org | Downregulation biorxiv.orgdiabetesjournals.org |
| DDIT3/CHOP | DNA Damage-Inducible Transcript 3 | Promotes apoptosis under prolonged ER stress. biorxiv.orgresearchgate.net | Downregulation biorxiv.orgdiabetesjournals.orgresearchgate.net |
| HSPA5/GRP78/BiP | Heat Shock Protein Family A (Hsp70) Member 5 | A key chaperone that aids in protein folding and recognizes misfolded proteins. biorxiv.orgresearchgate.net | Downregulation biorxiv.orgdiabetesjournals.orgresearchgate.net |
| XBP-1s/XBP-1u | X-box Binding Protein 1 (spliced/unspliced) | A key transcription factor that upregulates ER chaperones and degradation machinery. cambridge.org | Decreases ratio cambridge.org |
Modulation of Gut-Brain Axis Components
Eicosapentaenoic acid (EPA) plays a significant role in modulating the intricate communication network of the gut-brain axis. mdpi.comnih.govresearchgate.net This bidirectional pathway connects the gastrointestinal tract and the central nervous system, influencing various physiological and psychological processes. mdpi.comnih.govresearchgate.net EPA's influence extends to several key components of this axis, including the gut microbiota, gut barrier integrity, and neuroinflammation.
EPA can alter the composition of the gut microbiota. nih.govmdpi.com Studies in animal models have shown that EPA supplementation can lead to an increase in the abundance of bacteria from the phylum Firmicutes and a decrease in Bacteroidetes. nih.govmdpi.com This shift is significant as some Firmicutes are butyrate-producing bacteria, and butyrate (B1204436) is a short-chain fatty acid with anti-inflammatory properties. nih.gov Conversely, a reduction in Gram-negative bacteria like Bacteroidetes can decrease the levels of lipopolysaccharide (LPS), a potent inflammatory molecule. nih.gov
The modulation of gut microbiota by EPA contributes to the maintenance of gut barrier integrity. mdpi.comnih.govresearchgate.net A healthy gut barrier is crucial for preventing the translocation of harmful substances, such as LPS, from the gut into the bloodstream, a condition known as metabolic endotoxemia. nih.gov By promoting a beneficial microbial composition, EPA helps to preserve the integrity of the intestinal barrier, thereby protecting the central nervous system from potential neurotoxins and inflammatory agents. mdpi.com
Furthermore, EPA directly and indirectly influences neuroinflammation. mdpi.comnih.gov It competes with arachidonic acid for the same enzymes, leading to the production of less inflammatory eicosanoids. mdpi.com In the central nervous system, EPA can reduce the expression of inflammatory markers. For instance, in a mouse model of Alzheimer's disease, EPA supplementation was found to decrease the expression of major histocompatibility complex class II (MHCII), an inflammatory marker on microglia. nih.gov This suggests that EPA can temper the neuroinflammatory responses that are characteristic of many neurodegenerative and psychiatric disorders. nih.govresearchgate.net
The communication within the gut-brain axis is also mediated by microbial metabolites and neurotransmitters. nih.govphysiology.org The gut microbiota is involved in the metabolism of tryptophan, a precursor to serotonin (B10506), a key neurotransmitter in mood regulation. mdpi.comnih.gov While direct studies on EPA's specific role in microbial tryptophan metabolism are emerging, its ability to reshape the gut microbial landscape suggests a potential indirect influence on neurotransmitter synthesis and signaling.
Table 2: Research Findings on EPA's Modulation of Gut-Brain Axis Components
| Component | Research Finding | Model System |
|---|---|---|
| Gut Microbiota Composition | Increased Firmicutes-to-Bacteroidetes ratio. mdpi.com | Aged wild-type and APP/PS1 Alzheimer's mice. nih.govmdpi.com |
| Gut Microbiota Composition | Increased abundance of butyrate-producing bacteria of the Firmicutes phylum. nih.gov | Aged wild-type and APP/PS1 Alzheimer's mice. nih.gov |
| Gut Microbiota Composition | Decreased percentage of Bacteroidetes. nih.gov | Aged wild-type and APP/PS1 Alzheimer's mice. nih.gov |
| Neuroinflammation | Decreased major histocompatibility complex class II (MHCII) gene expression in the retina and hippocampus. nih.gov | Aged wild-type and APP/PS1 Alzheimer's mice. nih.gov |
Research Methodologies and Analytical Approaches for Eicosapentaenoic Acid Studies
Quantitative Analysis of Eicosapentaenoic Acid and Metabolites
The quantitative analysis of EPA and its metabolites presents a significant analytical challenge due to their structural diversity, varying concentrations, and the complexity of the biological and food matrices in which they are found. To address these challenges, researchers have increasingly turned to powerful analytical platforms that offer high sensitivity, selectivity, and throughput.
Mass Spectrometry-Based Techniques
Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become the cornerstone for the quantitative analysis of EPA and its metabolites. These methods offer unparalleled sensitivity and specificity, allowing for the detection and quantification of these compounds even at very low concentrations.
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iteration, tandem mass spectrometry (LC-MS/MS), are powerful tools for the analysis of EPA and its metabolites. nih.govnih.gov These techniques involve the separation of analytes using liquid chromatography followed by their detection and quantification by a mass spectrometer. LC-MS/MS, in particular, offers enhanced selectivity and sensitivity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte are monitored. tandfonline.comnih.gov
A sensitive and rapid LC-MS/MS method has been developed for the simultaneous determination of EPA and docosahexaenoic acid (DHA) in human plasma. tandfonline.com This method demonstrated excellent linearity over a concentration range of 50.00–7498.50 ng/mL for both analytes, with intra- and inter-day precision values (expressed as relative standard deviation, %RSD) being less than 10.16% and 6.72% for DHA and EPA, respectively. tandfonline.com The accuracy of the method was found to be between 91.17–104.74% and 95.81–108.33% for DHA and EPA, respectively. tandfonline.com
Another LC-MS/MS method for the simultaneous quantification of major omega-3 and omega-6 fatty acids in human plasma, including EPA, reported a limit of detection (LOD) of 0.8–10.7 nmol/L and a limit of quantification (LOQ) of 2.4–285.3 nmol/L. mdpi.com The recovery efficiency for internal standards in this method was greater than 90%. mdpi.com
Table 1: Performance Characteristics of an LC-MS/MS Method for EPA and DHA in Human Plasma
| Parameter | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) |
|---|---|---|
| Linearity Range | 50.00–7498.50 ng/mL | 50.00–7498.50 ng/mL |
| Intra-day Precision (%RSD) | < 6.72% | < 10.16% |
| Inter-day Precision (%RSD) | < 6.72% | < 10.16% |
| Accuracy | 95.81–108.33% | 91.17–104.74% |
Data sourced from Ghosh et al., 2012. tandfonline.com
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the quantitative analysis of fatty acids, including EPA. nih.govnih.gov This method typically requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) before they can be analyzed by GC. nih.gov The separated FAMEs are then detected and quantified by the mass spectrometer.
A GC-MS method was developed and validated for the determination of EPA and DHA in fish oil capsules. nih.gov This method demonstrated good sensitivity, with a limit of detection (LOD) of 0.08 ng for EPA. nih.gov The precision of the method was high, with relative standard deviation (RSD) values for intra-day and inter-day variations not exceeding 0.59% and 1.00% for EPA, respectively. nih.gov The accuracy was also acceptable, with an average recovery of 100.50% for EPA. nih.gov In an analysis of ten different fish oil supplements, the EPA content was found to range from 39.52 mg/g to 509.16 mg/g. nih.gov
Table 2: Validation Parameters for a GC-MS Method for EPA in Fish Oil Capsules
| Parameter | Value for Eicosapentaenoic Acid (EPA) |
|---|---|
| Limit of Detection (LOD) | 0.08 ng |
| Intra-day Precision (%RSD) | ≤ 0.59% |
| Inter-day Precision (%RSD) | ≤ 1.00% |
| Accuracy (Average Recovery) | 100.50% |
Data sourced from Li et al., 2014. nih.gov
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) represents a significant advancement over conventional LC-MS/MS, offering higher resolution, faster analysis times, and improved sensitivity. This technique has been successfully applied to the comprehensive profiling of eicosanoids, including a wide range of EPA metabolites. nih.gov
One UPLC-MS/MS method was developed for the analysis of 20 different eicosanoids in human plasma. nih.gov Another study utilized UPLC-MS/MS to quantify 122 eicosanoids in human whole blood with a short run time of 6.5 minutes, requiring only a small sample volume of 2.5 µL. nih.gov Furthermore, a rapid LC-MS/MS method was established to profile 94 oxidized metabolites of polyunsaturated fatty acids within a 13-minute analysis time. nih.gov
A study focusing on the quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites, including those derived from EPA, developed a rapid and sensitive LC-MS/MS method with a run time of 8.5 minutes. nih.gov This method achieved a high sensitivity with a limit of detection ranging from 0.6 to 155 pg. nih.gov
Table 3: Performance of a UPLC-MS/MS Method for Polyunsaturated Fatty Acid Metabolites
| Parameter | Value |
|---|---|
| Number of Analytes | 26 |
| Analysis Time | 8.5 minutes |
| Limit of Detection (LOD) | 0.6 - 155 pg |
| Extraction Yield | 65% - 98% |
Data sourced from Le Faouder et al., 2013. nih.gov
The aforementioned mass spectrometry-based techniques have been widely applied to quantify EPA and its metabolites in a variety of sample matrices. In human plasma, LC-MS/MS methods have been used to determine the pharmacokinetic profiles of EPA ethyl esters and to quantify both free and total EPA concentrations. mdpi.comnih.govresearchgate.net For instance, one study reported a maximum concentration of 499 ± 243 ng/mL for EPA ethyl ester in human plasma after oral administration. nih.gov
In the analysis of food products, particularly fish oil supplements, GC-MS is a common method. nih.govmdpi.compreprints.org Studies have revealed significant variations in the EPA content of commercially available supplements, with some products containing levels that differ substantially from their label claims. mdpi.compreprints.org For example, one investigation found that the EPA content in various fish oil supplements ranged from as low as 31.6% to as high as 83.4% of the total fatty acids. preprints.org
Cellular extracts are another important matrix for studying the metabolism of EPA. LC-MS/MS has been employed to investigate the production of EPA-derived metabolites in different cell types, providing insights into the enzymatic pathways involved. core.ac.uk Similarly, these techniques have been used to analyze EPA and its metabolites in various biological tissues, such as the liver and kidney, to understand their distribution and biological effects. whiterose.ac.uk
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR for metabolic analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), offers a non-destructive and quantitative approach for the analysis of fatty acids, including EPA, in various samples. rhhz.net This technique provides information on the different classes of fatty acids (saturated, monounsaturated, polyunsaturated) and can be used to quantify specific fatty acids like EPA.
A ¹H-NMR method was developed for the quantification of EPA and DHA in fish oil. rhhz.net The method demonstrated excellent linearity over a concentration range of 0.0230-1.47 mg/mL for EPA, with a limit of detection (LOD) of 0.006 mg/mL and a limit of quantification (LOQ) of 0.02 mg/mL. rhhz.net The precision of the method was high, with an RSD of 0.72%, and the recovery rate for EPA was 106.8%. rhhz.net This method was successfully applied to analyze fish oil softgels from four different companies, with EPA concentrations ranging from 207.99 ± 0.46 to 304.54 ± 0.57 mg/g. rhhz.net
¹H-NMR has also been used in metabolomics studies to investigate the effects of EPA on cellular metabolism. For example, a ¹H-NMR-based metabolic analysis of muscle cells treated with EPA revealed changes in the levels of various metabolites. mdpi.com This highlights the utility of NMR in providing a broader picture of the metabolic impact of EPA beyond its direct metabolites.
Table 4: Validation Data for ¹H-NMR Quantification of EPA in Fish Oil
| Parameter | Value for Eicosapentaenoic Acid (EPA) |
|---|---|
| Linearity Range | 0.0230 - 1.47 mg/mL |
| Limit of Detection (LOD) | 0.006 mg/mL |
| Limit of Quantification (LOQ) | 0.02 mg/mL |
| Precision (%RSD) | 0.72% |
| Recovery Rate | 106.8% |
Data sourced from Liu et al., 2015. rhhz.net
Enzymatic Hydrolysis Methods for Total Fatty Acid Quantification
The quantification of total eicosapentaenoic acid (EPA) in biological samples often requires the hydrolysis of EPA from its esterified forms, such as triglycerides and phospholipids (B1166683). Enzymatic hydrolysis presents a rapid and specific method for this purpose.
A novel approach utilizes a combination of lipase (B570770) and esterase enzymes to hydrolyze omega-3 fatty acid triglycerides, phospholipids, and other conjugates into free fatty acids at room temperature. researchgate.netbenthamdirect.com This method allows for the quantification of both free (un-esterified) and conjugated (esterified) EPA, providing a measure of the total EPA content in a sample. researchgate.netbenthamdirect.com The process involves digesting the plasma sample with these enzymes, followed by extraction using a combination of precipitation and liquid-liquid techniques. researchgate.netbenthamdirect.com Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netbenthamdirect.com
The reproducibility of this enzymatic hydrolysis method has been demonstrated to be high, with one study reporting reproducibility for total EPA of 93.33%. researchgate.netbenthamdirect.com This method is particularly well-suited for pharmacokinetic studies due to its short sample workup time and rapid chromatography run time. researchgate.netbenthamdirect.com
Another application of enzymatic hydrolysis involves the selective cleavage of fatty acids from specific positions on the glycerol (B35011) backbone of triglycerides. google.com For instance, a lipase specific for the sn-2 position can be used to hydrolyze a triglyceride, yielding a mixture of free fatty acids, monoglycerides, and diglycerides with a high concentration of the polyunsaturated fatty acid originally at that position. google.com
Molecular Biology Techniques
Molecular biology techniques are instrumental in elucidating the mechanisms by which eicosapentaenoic acid (EPA) exerts its biological effects at the cellular and molecular levels. These techniques allow researchers to investigate changes in gene and protein expression, as well as protein localization within the cell, in response to EPA treatment.
Gene Expression Profiling (e.g., Microarray Analysis, RNA-seq)
Gene expression profiling provides a global view of the transcriptional changes induced by EPA. Microarray analysis and RNA sequencing (RNA-seq) are two powerful techniques used for this purpose. labmanager.com
Microarrays consist of a solid surface with thousands of immobilized DNA probes that correspond to specific genes. labmanager.com This technology allows for the simultaneous measurement of the expression levels of a large number of known genes. labmanager.com For example, microarray analysis has been used to identify dietary regulated transcripts in the liver and hippocampus of mice fed diets containing EPA. researchgate.net
RNA-seq, on the other hand, involves the direct sequencing of all RNA molecules in a sample, providing a comprehensive and unbiased view of the transcriptome. labmanager.com This technique can detect not only known genes but also novel transcripts, splice variants, and non-coding RNAs. labmanager.com RNA-seq has been employed to investigate the global profiling of genes in the visceral adipose tissue and brown adipose tissue of obese mice supplemented with EPA. nih.govnih.gov In one study, RNA-seq identified 153 differentially downregulated genes in the visceral adipose tissue of mice on a high-fat diet supplemented with EPA compared to a high-fat diet alone. nih.gov Another study using RNA-seq on brown adipose tissue identified 479 differentially expressed genes between the two groups. nih.gov
Table 1: Comparison of Microarray and RNA-seq for EPA-related Gene Expression Profiling
| Feature | Microarray Analysis | RNA Sequencing (RNA-seq) |
|---|---|---|
| Principle | Hybridization of labeled cDNA to predefined probes on a solid surface. | Direct sequencing of cDNA derived from RNA molecules. |
| Scope | Limited to the detection of known transcripts represented by the probes. | Can identify known and novel transcripts, splice variants, and non-coding RNAs. |
| Application in EPA Research | Identification of dietary regulated transcripts in various tissues. researchgate.net | Global profiling of gene expression in adipose tissues of EPA-supplemented mice. nih.govnih.gov |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. It is often used to validate the findings from global gene expression profiling techniques like microarray and RNA-seq. The method involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target gene using PCR. The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of target mRNA. nih.govresearchgate.net
In EPA research, qRT-PCR has been used to:
Analyze the expression of genes involved in polyunsaturated fatty acid synthesis. researchgate.net
Examine the effect of EPA on the expression of genes related to myogenesis, adipogenesis, and mitochondrial biogenesis in muscle cells. frontiersin.org
Investigate the expression of genes encoding inflammatory markers and endoplasmic reticulum stress markers in response to EPA treatment. nih.gov
Validate the expression of genes identified through microarray or RNA-seq analysis. nih.govfrontiersin.org
The accuracy of qRT-PCR results relies on the proper normalization of the data using one or more stably expressed reference genes, also known as housekeeping genes. mdpi.com Studies have been conducted to identify suitable reference genes for qRT-PCR analysis in the context of EPA supplementation. nih.gov
Western Blot Analysis for Protein Expression
Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. The method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.
In the context of EPA research, Western blotting has been instrumental in understanding how EPA affects the expression of various proteins. For example, studies have shown that EPA treatment can:
Increase the protein levels of GPR120, a receptor involved in macrophage activation. mdpi.comnih.gov
Modulate the expression of proteins involved in inflammatory signaling pathways, such as NF-κB, IκB-α, and various cytokines. mdpi.comnih.gov
Influence the expression of proteins related to endothelial function, oxidative stress, and apoptosis. frontiersin.orgahajournals.org
Affect the levels of proteins involved in cellular metabolism and signaling, such as those in the ERK, Raf, and IKKβ pathways. mdpi.com
The general workflow for Western blot analysis in EPA studies involves lysing cells or tissues to extract proteins, quantifying the protein concentration, separating the proteins by SDS-PAGE, transferring them to a membrane (e.g., PVDF), blocking the membrane, incubating with primary and then secondary antibodies, and finally detecting the protein bands. frontiersin.orgmdpi.com
Table 2: Examples of Proteins Analyzed by Western Blot in EPA Studies
| Protein | Cell/Tissue Type | Observed Effect of EPA | Reference |
|---|---|---|---|
| GPR120 | RAW264.7 macrophages | Increased expression | mdpi.comnih.gov |
| NF-κB p65 | RAW264.7 macrophages | Translocation to the nucleus | mdpi.comnih.gov |
| HMOX-1 | Human umbilical vein endothelial cells (HUVECs) | Increased expression | ahajournals.org |
| Aggrecan, Collagen II | Nucleus pulposus cells (NPCs) | Increased expression | frontiersin.org |
| MMP13, ADAMTS5 | Nucleus pulposus cells (NPCs) | Decreased expression | frontiersin.org |
Immunofluorescence Assays for Protein Localization
Immunofluorescence assays are used to visualize the subcellular localization of specific proteins within cells. This technique utilizes fluorescently labeled antibodies that bind to the protein of interest, allowing its location to be observed using a fluorescence microscope.
In EPA research, immunofluorescence has been employed to:
Demonstrate the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in macrophages upon EPA treatment, indicating the activation of this signaling pathway. mdpi.comnih.gov
Observe the localization of tight junction proteins, such as occludin and ZO-1, in intestinal epithelial cells to assess the effect of EPA on barrier function. plos.org
Visualize the co-localization of proteins, for example, using double immunofluorescence staining to study the relationship between different proteins within the cell. frontiersin.org
Assess the localization of CCR2 in colorectal cancer cells in response to EPA. researchgate.net
The process typically involves fixing and permeabilizing the cells, incubating them with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody, and then imaging the cells with a fluorescence or confocal microscope. frontiersin.orgmdpi.complos.org
Nuclear Protein Extraction and Analysis
To specifically study the proteins within the nucleus, nuclear protein extraction is performed. This technique separates the nuclear components from the cytoplasmic components of the cell, allowing for the isolated analysis of nuclear proteins. This is particularly important for studying the activity of transcription factors, which translocate to the nucleus to regulate gene expression.
In the context of EPA research, nuclear protein extraction is often a prerequisite for techniques like Western blotting and electrophoretic mobility shift assays (EMSA) to investigate the nuclear translocation and DNA binding activity of transcription factors such as NF-κB and Nrf2. mdpi.commdpi.comahajournals.org For instance, after treating cells with EPA, nuclear extracts are prepared to determine the levels of nuclear NF-κB p65 by Western blot, providing evidence of its activation. mdpi.comnih.gov Similarly, the accumulation of Nrf2 in the nucleus in response to EPA has been examined using nuclear protein extraction followed by Western blot analysis. mdpi.com
Cellular and In Vitro Models
The investigation of Eicosapentaenoic Acid's (EPA) biological activities at the cellular level relies on a variety of well-established in vitro models. These systems permit researchers to dissect molecular mechanisms in a controlled environment, providing foundational knowledge of how EPA influences cellular behavior and pathophysiology.
Mammalian Cell Lines
A diverse range of mammalian cell lines are instrumental in studying the effects of EPA on specific cellular processes.
THP-1 and RAW264.7 Macrophages: These human and murine macrophage cell lines, respectively, are cornerstones for investigating the immunomodulatory functions of EPA. Studies using THP-1 cells have shown that EPA can down-regulate the expression of genes involved in inflammation, such as those in the NF-κB pathway, even without a pro-inflammatory stimulus researchgate.net. In lipopolysaccharide (LPS)-stimulated THP-1 macrophages, both EPA and docosahexaenoic acid (DHA) have been observed to decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.com. Furthermore, research on THP-1 cells indicates that EPA can regulate the uptake of modified low-density lipoproteins (LDL), a key process in the formation of foam cells in atherosclerosis soton.ac.uk. In RAW264.7 cells, EPA has been shown to activate macrophages through the GPR120 receptor, leading to the production of nitric oxide (NO) and various cytokines via the Raf-ERK1/2-IKKβ-NF-κB p65 signaling pathway nih.govnih.gov. Other studies have demonstrated that highly purified EPA can alleviate inflammatory responses and oxidative stress in RAW264.7 macrophages metabolomicscentre.ca. EPA has also been found to induce a specific macrophage polarization state, termed Mox, which may protect against cardiomyocyte injury researchgate.net.
C2C12 Myoblasts: This murine myoblast cell line is a critical model for understanding the impact of EPA on skeletal muscle. Research has shown that EPA, along with DHA, can influence myogenesis. High concentrations of EPA were found to inhibit the proliferation and differentiation of C2C12 myoblasts, downregulating key myogenic genes mdpi.comcaymanchem.com. Interestingly, some studies suggest that EPA can drive myoblasts towards an adipogenic fate, as evidenced by the appearance of lipid droplets and increased expression of adipogenesis-related genes, while inhibiting myotube formation researchgate.netresearchmap.jpnih.gov.
3T3-L1 Adipocytes: The 3T3-L1 cell line is a widely used model for studying adipocyte differentiation and metabolism. Research using these cells has demonstrated that EPA can suppress adipogenesis and lipid accumulation frontiersin.orgnih.gov. EPA has been shown to reduce the size of lipid droplets and modulate the expression of genes central to lipid droplet function, such as PPARγ frontiersin.org. Furthermore, EPA has been found to exert anti-inflammatory effects in 3T3-L1 cells activated with inflammatory agents like LPS or TNF-α, decreasing the levels of proteins such as cyclooxygenase-2 (COX-2) nih.gov. Some studies also indicate that EPA can increase the secretion of adiponectin, an important adipokine, from 3T3-L1 adipocytes, partly through a PPARγ-dependent mechanism involving its metabolite, 15-deoxy-δ12,14-prostaglandin J3 caymanchem.com.
Human Meibomian Gland Epithelial Cells (HMGECs): Immortalized HMGECs serve as a valuable in vitro model for studying conditions like dry eye disease. Studies have shown that EPA can activate PPARγ signaling in these cells, leading to cell cycle exit, lipid accumulation, and autophagy, which are all hallmarks of meibocyte differentiation asm.orgplos.org. EPA supplementation has also been observed to increase lipid accumulation in HMGECs and has anti-inflammatory effects by influencing cytokine levels and decreasing COX-2 expression mdpi.comnih.gov.
Colonic Epithelial Cells: Cell lines such as NCM460 and COLO 320 DM are used to investigate the effects of EPA on the intestinal epithelium. In NCM460 cells, EPA has been shown to elicit an increase in cellular cyclic AMP (cAMP) through a "store-operated" mechanism involving the release of calcium from the endoplasmic reticulum. In the COLO 320 DM colon cancer cell line, EPA treatment has been found to decrease the expression of the cancer stem-like cell marker CD133, while increasing the expression of differentiation markers like Cytokeratin 20 and Mucin 2. Furthermore, recent studies using intestinal organoids have suggested that EPA promotes intestinal stem cell proliferation and differentiation, enhancing colonic epithelial regeneration through the LSD1-WNT signaling pathway.
Smooth Muscle Cells (SMCs): Vascular SMCs are crucial in the context of atherosclerosis and vascular health. In vitro studies using these cells have demonstrated that EPA can inhibit SMC proliferation induced by mitogens like serotonin (B10506) and platelet-derived growth factor (PDGF). EPA has also been shown to suppress the migration of SMCs induced by oxidized LDL. Mechanistically, EPA can inhibit vasoconstrictor-induced intracellular calcium mobilization and protein kinase C (PKC) activation. Additionally, EPA has been found to suppress Wnt signaling in human aorta smooth muscle cells, a pathway involved in vascular calcification, via PPARγ activation.
Table 1: Summary of Eicosapentaenoic Acid (EPA) Effects in Various Mammalian Cell Lines
| Cell Line | Model For | Key Research Findings on EPA Effects | Citations |
|---|---|---|---|
| THP-1 Macrophages | Human Macrophage Function, Inflammation | Down-regulates inflammatory gene expression (NF-κB pathway); Decreases pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6); Regulates modified LDL uptake. | researchgate.netmdpi.comsoton.ac.uk |
| RAW264.7 Macrophages | Murine Macrophage Function, Inflammation | Activates macrophages via GPR120, increasing NO and cytokine release; Alleviates inflammatory responses and oxidative stress; Induces Mox polarization. | nih.govnih.govmetabolomicscentre.caresearchgate.net |
| C2C12 Myoblasts | Skeletal Muscle Development (Myogenesis) | Inhibits myoblast proliferation and differentiation at high concentrations; Can induce adipogenic trans-differentiation. | mdpi.comcaymanchem.comresearchgate.netresearchmap.jpnih.gov |
| 3T3-L1 Adipocytes | Adipocyte Differentiation and Metabolism | Suppresses adipogenesis and lipid accumulation; Reduces lipid droplet size; Exerts anti-inflammatory effects (e.g., decreases COX-2); Increases adiponectin secretion. | frontiersin.orgnih.govnih.govcaymanchem.com |
| Human Meibomian Gland Epithelial Cells (HMGECs) | Meibomian Gland Function, Dry Eye Disease | Activates PPARγ signaling, inducing differentiation (cell cycle exit, lipid accumulation, autophagy); Increases lipid accumulation and has anti-inflammatory effects. | asm.orgplos.orgmdpi.comnih.gov |
| Colonic Epithelial Cells | Intestinal Epithelium Function, Colon Cancer | Increases cellular cAMP via a "store-operated" mechanism; Promotes differentiation and reduces cancer stem-like cell markers; Enhances epithelial regeneration via WNT signaling. | |
| Smooth Muscle Cells (SMCs) | Vascular Biology, Atherosclerosis | Inhibits proliferation and migration; Suppresses vasoconstrictor-induced calcium signaling and PKC activation; Suppresses Wnt signaling involved in vascular calcification. |
Microbial Culture Systems for Biosynthesis Studies
Microorganisms are a significant alternative source for the production of EPA, circumventing the reliance on fish stocks. Various microbial culture systems are employed for biosynthesis studies and large-scale production.
Microalgae: Several species of microalgae are known for their high EPA content. These are often cultivated in photobioreactors, which can be open or closed systems. Closed systems, such as tubular or panel reactors, allow for better control over culture conditions like light, temperature, and nutrient supply, leading to higher biomass productivity and reduced contamination. Species like Phaeodactylum tricornutum and Nannochloropsis oculata are frequently used for industrial-scale EPA production. Cultivation can be phototrophic (using light and CO₂), heterotrophic (using organic carbon sources), or mixotrophic (a combination of both). Stress factors, such as low temperature, can be manipulated to enhance the EPA yield by increasing the unsaturation of membrane fatty acids.
Bacteria: Certain marine bacteria, particularly from the Gammaproteobacteria phylum (e.g., Shewanella, Moritella) and Bacteroidetes phylum, are capable of synthesizing EPA mdpi.com. These bacteria often possess polyketide synthase (PKS) gene clusters (pfa genes) responsible for EPA biosynthesis under anaerobic conditions. Fermentation conditions, such as temperature and nutrient composition, are optimized to maximize EPA yield. For instance, the deep-sea bacterium Shewanella electrodiphila MAR441T has been shown to produce high levels of EPA, especially at temperatures at or below its optimal growth temperature mdpi.com.
Fungi and Yeast: Oleaginous fungi and yeasts are also explored as potential cell factories for EPA production due to their ability to accumulate high levels of lipids. The yeast Yarrowia lipolytica, for example, has been genetically engineered to produce significant amounts of EPA, constituting a large fraction of its total lipid content.
Reporter Gene Assays for Receptor Activation Studies
Reporter gene assays are a powerful tool to investigate how EPA interacts with and activates specific cellular receptors, particularly nuclear receptors and G protein-coupled receptors (GPCRs). In these assays, a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is placed under the control of a response element specific to the receptor of interest.
Peroxisome Proliferator-Activated Receptors (PPARs): EPA has been identified as a ligand for PPARs. Reporter assays have demonstrated that EPA can activate PPARα and PPARγ. In human colon cancer cells (HT-29), EPA was shown to stimulate a PPAR response element (PPRE) in a dose-responsive manner, an effect that could be blocked by a PPARγ antagonist. These assays help confirm that EPA itself, rather than its metabolites, can directly bind to and activate these receptors, initiating downstream gene expression related to lipid metabolism and inflammation.
Free Fatty Acid Receptors (FFARs): EPA is a known agonist for GPCRs like FFAR1 (GPR40) and FFAR4 (GPR120). Commercially available reporter assay kits are used to screen for agonists and antagonists of these receptors nih.gov. These assays typically involve cells engineered to express the receptor and a reporter construct. Binding of an agonist like EPA to the receptor triggers a signaling cascade that results in the expression of the reporter protein, which can be easily quantified, often through luminescence nih.gov. Such assays have been crucial in identifying the role of these receptors in mediating EPA's effects in various tissues caymanchem.com.
Lipidomics Approaches
Comprehensive Profiling of Polyunsaturated Fatty Acid Lipids
Mass spectrometry-based lipidomics platforms, such as liquid chromatography-mass spectrometry (LC-MS), are the primary tools for the comprehensive profiling of lipids containing EPA and other polyunsaturated fatty acids (PUFAs). These methods allow for the identification and quantification of hundreds of individual lipid molecules across different classes.
Studies have used lipidomics to profile the changes in plasma, adipose tissue, and various organs following EPA supplementation caymanchem.comnih.gov. For example, after fish oil supplementation, lipidomic analysis of human plasma revealed significant increases in phospholipids (like phosphatidylcholine and phosphatidylethanolamine) and triglycerides containing EPA and DHA. Untargeted and targeted lipidomic analyses in mice fed EPA-supplemented diets showed that EPA was actively incorporated into various lipid classes in tissues like the liver and kidney caymanchem.comnih.gov. These profiling studies provide a detailed map of EPA distribution and its impact on the broader lipid metabolism, revealing alterations in signaling molecules and membrane composition frontiersin.org.
Identification of Lipidomic Biomarkers
A key goal of lipidomics research is to identify specific lipid molecules that can serve as reliable biomarkers for dietary intake and biological status of EPA.
Research has shown that the levels of specific EPA-containing lipid species in whole blood or plasma can predict dietary EPA intake with high accuracy researchgate.netnih.gov. For instance, certain phosphatidylethanolamine (B1630911) plasmalogen species containing EPA have been identified as highly predictive lipidomic variables researchgate.netnih.gov. Similarly, lipidomic profiling of human adipose tissue identified that EPA incorporation into highly unsaturated triglycerides and phospholipids could serve as a sensitive marker for long-term EPA intake mdpi.com. Recently, a high-throughput method identified specific circulating phosphatidylcholine species containing EPA as direct biomarkers for the Omega-3 Index, a measure of cardiovascular health risk researchmap.jp. These lipidomic biomarkers offer a more detailed and potentially more accurate assessment of EPA status than measuring the total fatty acid percentage alone researchgate.netresearchgate.net.
Analysis of Oxidized Eicosapentaenoic Acid Lipids
The analysis of oxidized lipids derived from eicosapentaenoic acid (EPA) is crucial for understanding its role in both physiological and pathophysiological processes, such as inflammation and cardiovascular disease. sci-hub.se Given its five double bonds, EPA is highly susceptible to enzymatic and non-enzymatic oxidation, leading to a diverse array of products. nih.govnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the identification and quantification of these oxidized lipids due to its high sensitivity and selectivity. sci-hub.semdpi.com
Several analytical techniques are employed to measure the extent of lipid oxidation. Methods to detect primary oxidation products include the determination of peroxide value (PV) and conjugated dienes. acs.orgnih.gov Secondary oxidation products, such as aldehydes, are often measured using the 2-thiobarbituric acid reactive substances (TBARS) assay or the p-Anisidine value (p-AV). nih.govencyclopedia.pub However, these traditional methods often lack the specificity to identify individual oxidized species.
Modern lipidomics approaches utilize advanced LC-MS/MS platforms for a comprehensive analysis. sci-hub.seresearchgate.net These methods can separate and quantify a wide range of EPA-derived oxylipins, including:
Epoxyeicosatetraenoic acids (EpETEs): Formed by CYP450 enzymes. caymanchem.com
Dihydroxyeicosatetraenoic acids (DiHETEs): Resulting from the subsequent hydrolysis of EpETEs by soluble epoxide hydrolase. caymanchem.com
Isoprostanes: Prostaglandin-like compounds formed via non-enzymatic, free-radical-catalyzed peroxidation. nih.gov
Resolvins of the E-series (RvE): Pro-resolving mediators synthesized by enzymatic pathways involving cyclooxygenase and lipoxygenase enzymes. frontiersin.org
For instance, a study using mass spectrometry to investigate the autoxidation of EPA demonstrated the formation of various oxidized products, with clusters of ions corresponding to the addition of one to six oxygen atoms to the parent EPA molecule. nih.gov Another analytical approach uses ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect not only EPA-derived oxylipins but also those from other polyunsaturated fatty acids, allowing for the quantitative evaluation of nearly 100 different oxylipins. researchgate.net The table below summarizes common analytical methods and the types of oxidized products they detect.
Interactive Data Table: Analytical Methods for Oxidized EPA
| Method | Principle | Products Detected | Application |
|---|---|---|---|
| Peroxide Value (PV) | Measures hydroperoxides by their ability to oxidize ferrous to ferric ions or iodide to iodine. nih.govencyclopedia.pub | Primary oxidation products (hydroperoxides). nih.gov | Early-stage oxidation in oils and foods. nih.gov |
| TBARS Assay | Measures malondialdehyde (MDA) and other reactive aldehydes that form a colored product with thiobarbituric acid. nih.govcabidigitallibrary.org | Secondary oxidation products (aldehydes). nih.gov | Lipid peroxidation in biological and food samples. cabidigitallibrary.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile derivatives of oxidized lipids for mass analysis. sci-hub.se | Isoprostanes, hydroxylated fatty acids. sci-hub.se | Biomarker analysis for oxidative stress. sci-hub.se |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates non-volatile lipids followed by specific detection and fragmentation for structural elucidation. sci-hub.sefrontiersin.org | Eicosanoids (e.g., Resolvins), Epoxides (EpETEs), Dihydroxy derivatives (DiHETEs). caymanchem.comfrontiersin.org | Comprehensive oxylipin profiling in biological matrices. researchgate.netfrontiersin.org |
Genetic Manipulation Techniques in Organisms
Mutagenesis and Gene Disruption Studies
Mutagenesis and gene disruption are powerful tools for elucidating the biosynthetic pathways of EPA and understanding its physiological functions in various organisms. These techniques involve creating random or targeted mutations in an organism's genome to identify genes essential for EPA production and to study the effects of its absence.
In the marine bacterium Shewanella livingstonensis, which produces EPA at low temperatures, targeted disruption of the genes required for EPA biosynthesis (part of a polyketide synthase-like gene cluster) resulted in an "EPA-less" mutant. jtnrs.comfrontiersin.org This mutant exhibited growth retardation and formed filamentous cells specifically at cold temperatures (4°C), a phenotype that could be rescued by supplementing the culture with EPA. jtnrs.com These findings demonstrated that EPA is crucial for cold adaptation in this bacterium. jtnrs.com Furthermore, disruption of these biosynthesis genes was shown to have a specific negative effect on the transcription of a major outer membrane porin, Omp417, suggesting EPA's role extends to the regulation of membrane protein production. jtnrs.com
In microalgae, random mutagenesis using chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) has been employed to generate strains with altered fatty acid profiles. bohrium.com In one study on Nannochloropsis oculata, EMS-induced mutants were screened using chemical inhibitors of lipid metabolism. bohrium.com A resulting mutant strain (M1) showed a higher percentage of EPA and increased expression of enzymes like fatty acid desaturase and lipid droplet surface protein, providing insights into EPA synthesis and trafficking within the algal cell. bohrium.com
Similarly, a two-step progressive mutagenesis strategy using atmospheric and room temperature plasma (ARTP) and diethyl sulfate (B86663) (DES) was applied to Schizochytrium sp. nih.govnih.govresearchgate.net This approach, combined with screening under multiple stresses, yielded a mutant strain (DBT-64) with a 5.64-fold increase in EPA production compared to the wild type. nih.gov Transcriptomic analysis of this mutant revealed the upregulation of genes in the polyketide synthase and fatty acid elongation pathways and downregulation of genes involved in fatty acid degradation, pinpointing the metabolic shifts responsible for enhanced EPA accumulation. nih.govasm.org
The table below summarizes findings from key gene disruption studies.
Interactive Data Table: Gene Disruption Studies for EPA Biosynthesis
| Organism | Gene(s) Disrupted | Method | Key Finding | Reference |
|---|---|---|---|---|
| Shewanella livingstonensis | EPA biosynthesis gene cluster (orf2, orf5, orf6, orf7, orf8) | Targeted Gene Disruption | EPA is essential for cold adaptation and affects outer membrane protein expression. | jtnrs.com |
| Enterococcus faecalis | epaB, epaE, epaM, epaN | Gene Disruption | Mutants showed significant attenuation in a mouse peritonitis model, indicating a role in virulence. | nih.gov |
| Shewanella livingstonensis | fadH (2,4-dienoyl-CoA reductase) | Mutagenesis | Disruption of fadH impaired the bioconversion of docosahexaenoic acid (DHA) to EPA. | frontiersin.org |
| Schizochytrium sp. | N/A (Random Mutagenesis) | ARTP and DES Mutagenesis | A mutant strain showed a 5.64-fold increase in EPA yield and altered expression of fatty acid metabolism genes. | nih.gov |
Q & A
Q. What experimental models are commonly used to study EPA's anti-inflammatory mechanisms in vitro?
Methodological Answer: In vitro models include immortalized podocyte cell lines exposed to high glucose (e.g., 25 mM glucose for 24–72 hours) to mimic diabetic nephropathy, where EPA’s effects on apoptosis, ROS generation, and SREBP1/TLR4 signaling are quantified via flow cytometry, fluorescence microscopy, and Western blotting . Macrophage cell lines (e.g., RAW 264.7) treated with lipopolysaccharide (LPS) are also used to assess EPA’s modulation of NF-κB and cytokine release (e.g., IL-6, TNF-α) via ELISA and qPCR .
Q. What analytical methods are recommended for quantifying EPA in biological samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or tandem MS detection are standard. For ethyl ester forms (e.g., pharmaceutical standards), RP-HPLC-MS/MS with C18 columns and isocratic elution (acetonitrile/water) ensures precise separation and quantification . Sample preparation often involves Folch extraction (chloroform-methanol 2:1 v/v) for lipid isolation, validated for reproducibility in animal tissues .
Q. How can researchers ensure reproducibility in EPA treatment protocols across cell culture studies?
Methodological Answer: Standardize EPA delivery by using albumin-bound EPA (e.g., 50–100 µM) to mimic physiological conditions, and validate purity via NMR or LC-MS. Include controls for solvent effects (e.g., ethanol or DMSO vehicles) and measure oxidation markers (e.g., malondialdehyde) to confirm stability . Pre-treat cells with antioxidants (e.g., NAC) to isolate EPA-specific effects from oxidative artifacts .
Advanced Research Questions
Q. How can contradictory findings on EPA’s anti-inflammatory effects across studies be reconciled?
Methodological Answer: Discrepancies often arise from variability in dosage (e.g., 0.5–3.5 g/day in clinical models vs. 50–200 µM in vitro), model systems (e.g., immortalized vs. primary cells), and duration of exposure. Meta-analyses should stratify results by EPA:DHA ratios, as EPA alone may lack synergistic effects observed in combination . Additionally, assess genetic polymorphisms (e.g., TLR4 variants) in human cohorts that influence EPA responsiveness .
Q. What are the challenges in translating EPA’s in vitro metabolic benefits to in vivo models?
Methodological Answer: Key challenges include EPA’s rapid β-oxidation in vivo, which reduces bioavailability. Use stable isotope-labeled EPA (e.g., ¹³C-EPA) to track tissue incorporation via mass spectrometry . Consider interspecies differences: rodent models require EPA-enriched diets (>2% w/w) for 8–12 weeks to mimic human plasma levels, whereas zebrafish models allow real-time visualization of lipid metabolism via fluorescent probes .
Q. How can researchers optimize EPA purification from complex biological matrices for structural characterization?
Methodological Answer: Combine solid-phase extraction (SPE) with silver-ion chromatography to separate EPA from co-eluting lipids (e.g., DHA). Confirm purity via ¹H-NMR (characteristic δ 0.97 ppm for terminal methyl groups) and high-resolution MS (exact mass 302.4510 for C₂₀H₃₀O₂) . For crystallography, EPA ethyl esters are preferable due to higher stability; crystallize in hexane at −20°C and validate via X-ray diffraction .
Q. What statistical approaches address low sample sizes in EPA intervention studies?
Methodological Answer: Use Bayesian hierarchical models to pool data from small cohorts, incorporating prior distributions from published EPA trials. For omics data (e.g., transcriptomics), apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and pathway enrichment analysis (e.g., KEGG) to identify robust signals . Power calculations should account for EPA’s effect size (e.g., Cohen’s d >0.8 for inflammation markers) to justify sample sizes .
Methodological Design Considerations
Q. What controls are essential in EPA-related epigenetic studies?
Methodological Answer: Include negative controls (untreated cells/vehicle), positive controls (e.g., HDAC inhibitors for histone acetylation), and reference standards (e.g., sodium butyrate). For DNA methylation analysis (e.g., pyrosequencing of CpG islands), use bisulfite conversion efficiency controls (>95%) and normalize to housekeeping genes .
Q. How should researchers validate EPA’s specificity in receptor-binding assays?
Methodological Answer: Perform competitive binding assays (e.g., SPR or ITC) with recombinant receptors (e.g., PPAR-γ or GPR120). Use siRNA knockdown or CRISPR-Cas9 KO models to confirm EPA-dependent signaling. For TLR4 inhibition, co-treat with TAK-242 (TLR4 antagonist) to isolate EPA’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
